molecular formula C34H47NO10 B15588465 13-Dehydroxyindaconitine

13-Dehydroxyindaconitine

Cat. No.: B15588465
M. Wt: 629.7 g/mol
InChI Key: PHDZNMWTZQPAEW-KOUFRORDSA-N
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Description

13-Dehydroxyindaconitine is a useful research compound. Its molecular formula is C34H47NO10 and its molecular weight is 629.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C34H47NO10

Molecular Weight

629.7 g/mol

IUPAC Name

[(2R,3R,4R,5R,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21-,22+,23+,24-,25?,26+,27-,28?,29-,31+,32-,33-,34?/m1/s1

InChI Key

PHDZNMWTZQPAEW-KOUFRORDSA-N

Origin of Product

United States

Foundational & Exploratory

The Origin of 13-Dehydroxyindaconitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine is a naturally occurring C19-diterpenoid alkaloid, a class of complex chemical compounds known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the origin of this compound, including its natural sources, and details the experimental procedures for its isolation and characterization based on methodologies applied to analogous compounds. The guide also summarizes its known biological activities and places it within the broader context of diterpenoid alkaloid biosynthesis and mechanism of action. While specific quantitative and spectral data for this compound are not extensively available in the public domain, this guide compiles the existing knowledge and provides a framework for its further study.

Introduction

Diterpenoid alkaloids are a large and structurally diverse group of natural products, primarily found in plants of the genera Aconitum and Delphinium (family Ranunculaceae). These compounds are renowned for their potent biological activities, which range from highly toxic to therapeutically valuable. This compound belongs to the C19-norditerpenoid subgroup, characterized by a complex hexacyclic core structure. Its specific chemical structure and biological profile make it a subject of interest for phytochemical and pharmacological research.

Natural Origin

This compound is a natural alkaloid isolated from plants of the Aconitum genus, commonly known as monkshood or wolfsbane. The primary documented botanical sources for this compound are:

  • Aconitum kusnezoffii Reichb. [1]

  • Aconitum sungpanense Hand.-Mazz.

These perennial herbaceous plants are native to various regions of Asia and have a long history of use in traditional medicine. The alkaloids are typically concentrated in the roots of the plant.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₄H₄₇NO₉[1]
Molecular Weight 613.74 g/mol [1]
Class C19-Diterpenoid Alkaloid
Appearance Not specified in available literature
Solubility Expected to be soluble in organic solvents like chloroform (B151607), methanol (B129727), and ethanol. Sparingly soluble in water.

Experimental Protocols

While a specific, detailed experimental protocol for the isolation of this compound is not available in the reviewed literature, the following procedure, adapted from the successful isolation of analogous diterpenoid alkaloids from Aconitum handelianum by Yin et al. (2016), provides a robust methodological framework.

Extraction of Total Alkaloids
  • Plant Material Preparation: Air-dried and powdered roots of the source plant (e.g., Aconitum kusnezoffii) are used as the starting material.

  • Extraction: The powdered roots are percolated with an acidic aqueous solution (e.g., 0.15% HCl) to protonate the alkaloids and increase their solubility in the aqueous phase.

  • Ion Exchange: The acidic extract is passed through a column packed with a cation exchange resin. The alkaloids bind to the resin, while neutral and acidic components are washed out with deionized water.

  • Elution: The alkaloids are eluted from the resin using an alkaline solution, such as 10% aqueous ammonium (B1175870) hydroxide, followed by extraction with an organic solvent like diethyl ether or chloroform.

  • Concentration: The organic solvent containing the total alkaloids is evaporated under reduced pressure to yield the crude alkaloid extract.

Isolation and Purification of this compound
  • Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel.

  • Solvent Gradient: A gradient of a non-polar solvent (e.g., chloroform or cyclohexane) and a polar solvent (e.g., methanol or acetone), often with the addition of a small amount of a basic modifier like diethylamine, is used to separate the different alkaloids.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent).

  • Further Purification: Fractions containing this compound are combined and may require further purification by repeated column chromatography or by using High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Characterization

The structure of the isolated this compound would be elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques (COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the presence of functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores within the molecule.

Biosynthesis

The biosynthesis of diterpenoid alkaloids in Aconitum species is a complex process. While the specific pathway to this compound has not been fully elucidated, the general pathway for C19-diterpenoid alkaloids is understood to proceed as follows:

Biosynthesis MEP MEP Pathway IPP Isopentenyl Pyrophosphate (IPP) MEP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP GGPP Geranylgeranyl Pyrophosphate (GGPP) GPP->GGPP ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent_Kaurane ent-Kaurane ent_CPP->ent_Kaurane ent_Atisane ent-Atisane ent_CPP->ent_Atisane C20_DA_Precursor C20-Diterpenoid Alkaloid Precursor ent_Atisane->C20_DA_Precursor C19_DA C19-Diterpenoid Alkaloids (e.g., this compound) C20_DA_Precursor->C19_DA Rearrangement & Oxidation

General biosynthetic pathway of C19-diterpenoid alkaloids.

Known Biological Activities and Potential Signaling Pathways

This compound is reported to possess antioxidant and anti-inflammatory properties. The precise molecular mechanisms are not fully understood, but the activities of related aconitine-type alkaloids suggest potential interactions with key signaling pathways.

Antioxidant Activity

The antioxidant effect of diterpenoid alkaloids is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.

Antioxidant_Activity ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Compound This compound Compound->ROS Scavenges Cell_Damage Cell Damage Oxidative_Stress->Cell_Damage

Proposed antioxidant mechanism of this compound.
Anti-inflammatory Activity

Aconitine-type alkaloids have been shown to modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines.

Anti_inflammatory_Activity Stimulus Inflammatory Stimulus Signaling_Pathways Pro-inflammatory Signaling Pathways (e.g., NF-κB, MAPK) Stimulus->Signaling_Pathways Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Signaling_Pathways->Cytokines Inflammation Inflammation Cytokines->Inflammation Compound This compound Compound->Signaling_Pathways Inhibits

Hypothesized anti-inflammatory action of this compound.

Conclusion

This compound is a naturally occurring diterpenoid alkaloid originating from Aconitum species. While its full scientific characterization is not yet complete in publicly accessible literature, established methodologies for the isolation and analysis of related compounds provide a clear path for future research. Its reported antioxidant and anti-inflammatory activities suggest therapeutic potential, warranting further investigation into its specific molecular targets and mechanisms of action. This guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development who are interested in exploring the potential of this compound.

References

The Discovery and Isolation of 13-Dehydroxyindaconitine from Aconitum Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine (B15144368), a C19-diterpenoid alkaloid, has been identified as a constituent of various Aconitum species, notably Aconitum kusnezoffii and Aconitum sungpanense. This technical guide provides a comprehensive overview of the discovery and isolation of this natural product. It details the methodologies for extraction and purification, summarizes key quantitative data, and elucidates the known biological signaling pathways associated with its activity. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally complex and biologically active diterpenoid alkaloids. These compounds have a long history of use in traditional medicine, alongside a well-documented toxicity. Among the myriad of alkaloids isolated from this genus, this compound has emerged as a compound of interest due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and pro-apoptotic activities.[1] This guide focuses on the technical aspects of its discovery and isolation, providing a detailed framework for its extraction and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₄H₄₇NO₉[1]
Molecular Weight 613.74 g/mol [1]
IUPAC Name (1α,6α,14α,16β)-8-acetyloxy-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-ol benzoate
CAS Number 77757-14-3
Appearance White powder
Solubility Soluble in methanol (B129727), ethanol, chloroform (B151607); sparingly soluble in water.

Experimental Protocols: Isolation and Purification

The isolation of this compound from Aconitum species is a multi-step process involving extraction, acid-base partitioning, and chromatographic purification. The following protocol is a composite of established methodologies for the isolation of diterpenoid alkaloids from Aconitum kusnezoffii.

Plant Material and Extraction
  • Plant Material Preparation: Dried roots of Aconitum kusnezoffii are pulverized into a coarse powder (approximately 40-60 mesh).

  • Solvent Extraction: The powdered plant material is macerated with 70% methanol at room temperature for 24 hours. This is followed by successive extractions using ultrasonication and Soxhlet apparatus to ensure exhaustive extraction of the alkaloids.[2]

Acid-Base Partitioning for Total Alkaloid Extraction
  • Solvent Removal: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

  • Acidification: The crude extract is suspended in a dilute aqueous acid solution (e.g., 0.5 M HCl) to protonate the nitrogen-containing alkaloids, rendering them water-soluble.

  • Defatting: The acidic aqueous solution is then partitioned with a non-polar organic solvent (e.g., diethyl ether or petroleum ether) to remove lipids and other non-alkaloidal components. The aqueous layer containing the alkaloid salts is retained.

  • Basification and Extraction: The pH of the aqueous layer is adjusted to 9-10 with a base (e.g., ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents. The alkaline solution is then repeatedly extracted with a chlorinated solvent such as dichloromethane (B109758) or chloroform.

  • Concentration: The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the total alkaloid fraction.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The total alkaloid fraction is subjected to silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of chloroform and methanol), is used to separate the complex mixture of alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound, as identified by TLC comparison with a reference standard, are pooled and further purified by preparative HPLC. A C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with the addition of a modifier like formic acid or trifluoroacetic acid to improve peak shape. Isocratic or gradient elution can be used to achieve the final purification of this compound to a high degree of purity (≥98%).

Quantitative Data

The yield of total alkaloids and purified this compound can vary depending on the plant source, collection time, and extraction methodology. Representative quantitative data from the literature for the extraction of total alkaloids from Aconitum kusnezoffii is provided below.

Plant MaterialExtraction MethodTotal Alkaloid YieldReference
40 g of dried Aconitum kusnezoffii rootsMaceration, ultrasonication, and Soxhlet extraction with 70% methanol, followed by acid-base partitioning with dichloromethane.3.8 g[2]

Note: The specific yield of this compound from the total alkaloid fraction is not well-documented in publicly available literature and would require experimental determination.

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-CH₂-CH₃ ~1.1 (t), ~2.5 (q)~13, ~48
OCH₃ ~3.2 - 3.4 (s)~56 - 62
OCOCH₃ ~2.0 (s)~21 (CH₃), ~170 (C=O)
Aromatic (Benzoyl) ~7.4 - 8.1 (m)~128 - 133 (aromatic C), ~166 (C=O)
Skeletal Protons 1.0 - 5.0 (m)25 - 95

Note: These are approximate ranges and the actual values for this compound would need to be determined experimentally.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.

  • Expected Molecular Ion: In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 614.33.

  • Fragmentation Pattern: The fragmentation pattern in MS/MS analysis would likely involve the neutral loss of acetic acid (60 Da), benzoic acid (122 Da), and methanol (32 Da) from the molecular ion, which is characteristic of aconitine-type alkaloids.

Biological Signaling Pathways

This compound has been reported to exhibit anti-inflammatory and pro-apoptotic activities. The following sections and diagrams illustrate the putative signaling pathways involved.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of many natural products, including diterpenoid alkaloids, are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the specific interactions of this compound with this pathway are still under investigation, a generalized mechanism is proposed.

anti_inflammatory_pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Gene Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_active->Gene Cytokines Pro-inflammatory Cytokines Gene->Cytokines Dehydroxy This compound Dehydroxy->IKK Inhibits

Caption: Putative Anti-Inflammatory Pathway of this compound.

Pro-Apoptotic Signaling Pathway

The induction of apoptosis, or programmed cell death, is a key mechanism for the anti-cancer potential of many compounds. This compound is suggested to induce apoptosis through the intrinsic or mitochondrial pathway.

pro_apoptotic_pathway Dehydroxy This compound Bcl2 Bcl-2 (Anti-apoptotic) Dehydroxy->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Dehydroxy->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytoC Cytochrome c Mitochondrion->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Caspase9_active Active Caspase-9 Caspase3 Pro-Caspase-3 Caspase9_active->Caspase3 Cleaves and Activates Caspase3_active Active Caspase-3 Apoptosis Apoptosis Caspase3_active->Apoptosis

Caption: Proposed Pro-Apoptotic Pathway of this compound.

Conclusion

This compound represents a promising diterpenoid alkaloid from the Aconitum genus. This guide has provided a detailed overview of the methodologies for its isolation and purification, along with a summary of its physicochemical properties and a depiction of its potential biological signaling pathways. Further research is warranted to fully elucidate its pharmacological profile, including the precise molecular targets and a more detailed characterization of its NMR and MS data. The protocols and information contained herein provide a solid foundation for researchers to advance the study of this intriguing natural product.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine is a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum kusnezoffii Reichb. and Aconitum sungpanense. With the molecular formula C34H47NO9 and a molecular weight of 613.74 g/mol , this complex molecule has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Structurally, it is distinguished from other aconitine-type alkaloids by the absence of hydroxyl groups at positions 13 and 15. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound, along with detailed experimental protocols for its isolation and analysis.

Chemical Structure and Stereochemistry

This compound possesses a complex hexacyclic C19-norditerpenoid skeleton. The systematic IUPAC name for this compound is [(2R,3R,5R,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate. The core structure is characterized by a rigid cage-like framework with numerous stereocenters, making its stereochemistry a critical aspect of its chemical identity and biological activity.

The definitive stereochemical configuration of this compound is established through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of related aconitine (B1665448) alkaloids. The intricate arrangement of its functional groups, including an ethyl group on the nitrogen atom, methoxy (B1213986) groups, an acetoxy group, a benzoyloxy group, and a hydroxymethyl ether, all contribute to its unique three-dimensional conformation.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

To date, comprehensive, publicly available quantitative data for this compound remains limited. The following table summarizes the known physicochemical properties. Further research is required to populate detailed spectroscopic data.

PropertyValueReference
Molecular Formula C34H47NO9[1]
Molecular Weight 613.74 g/mol [1]
CAS Number 77757-14-3[2]
Appearance White or light white powder (presumed)
Solubility Soluble in methanol (B129727), ethanol (B145695) (presumed)

Table 1: Physicochemical Properties of this compound

Note: Some physical properties are presumed based on the general characteristics of related aconitine alkaloids due to the absence of specific experimental data in the reviewed literature.

Experimental Protocols

Isolation of this compound from Aconitum kusnezoffii

The following protocol describes a general method for the extraction and isolation of aconite alkaloids from Aconitum kusnezoffii, which can be adapted for the specific isolation of this compound.

Workflow for Alkaloid Extraction from Aconitum kusnezoffii

isolation_workflow start Dried and Powdered Aconitum kusnezoffii Roots extraction Ultrasonic-assisted Extraction (75% Ethanol, 1:10 solid-to-liquid ratio, 2 hours) start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation (to remove ethanol) filtration->concentration acidification Acidification (adjust pH to 1-2 with HCl) concentration->acidification extraction_non_alkaloid Extraction with Dichloromethane (B109758) (to remove non-alkaloidal compounds) acidification->extraction_non_alkaloid basification Basification of Aqueous Layer (adjust pH to 9-10 with NH4OH) extraction_non_alkaloid->basification extraction_alkaloid Extraction of Total Alkaloids (with dichloromethane) basification->extraction_alkaloid purification Chromatographic Purification (e.g., Column Chromatography, HPLC) extraction_alkaloid->purification end Isolated this compound purification->end

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

  • Plant Material Preparation: The roots of Aconitum kusnezoffii are collected, dried to a constant weight, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to ultrasonic-assisted extraction with 75% ethanol at a solid-to-liquid ratio of 1:10 for 2 hours. This process is typically repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: The ethanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

  • Acid-Base Partitioning: The resulting aqueous residue is acidified to pH 1-2 with dilute hydrochloric acid and then extracted with dichloromethane to remove non-alkaloidal impurities. The acidic aqueous layer is then basified to pH 9-10 with ammonium (B1175870) hydroxide.

  • Alkaloid Extraction: The basified solution is extracted with dichloromethane. The organic layers containing the total alkaloids are combined and concentrated.

  • Chromatographic Purification: The crude alkaloid extract is subjected to further purification using chromatographic techniques such as column chromatography over silica (B1680970) gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to isolate this compound.

Antioxidant Activity Assessment (General Protocol)

The antioxidant activity of this compound can be evaluated using various in vitro assays. A common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Workflow for DPPH Radical Scavenging Assay

dpph_workflow start Prepare Stock Solution of This compound in Methanol serial_dilution Prepare Serial Dilutions of the Stock Solution start->serial_dilution reaction_mixture Mix Sample/Standard with DPPH Solution in Methanol serial_dilution->reaction_mixture incubation Incubate in the Dark (Room Temperature, 30 min) reaction_mixture->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate Percentage Inhibition and IC50 Value measurement->calculation end Antioxidant Activity Determined calculation->end

Caption: Workflow for the DPPH antioxidant assay.

Detailed Methodology:

  • Preparation of Solutions: A stock solution of this compound is prepared in methanol. A series of dilutions are then made from the stock solution. A solution of DPPH (e.g., 0.1 mM) in methanol is also prepared.

  • Reaction: An aliquot of each dilution of the sample is mixed with the DPPH solution. A control is prepared with methanol instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage inhibition against the sample concentration.

Potential Signaling Pathways

The biological activities of alkaloids are often attributed to their interaction with specific cellular signaling pathways. While the precise mechanisms of this compound are still under investigation, its antioxidant effects may be mediated through the modulation of pathways involved in cellular stress response, such as the NRF2/KEAP1 pathway.[3] Diterpenoid alkaloids have been reported to influence this pathway, which plays a crucial role in the expression of antioxidant and detoxifying enzymes.[3]

Proposed Antioxidant Signaling Pathway

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Alkaloid This compound Alkaloid->Keap1_Nrf2 may promote dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: Proposed NRF2-mediated antioxidant signaling pathway for this compound.

Conclusion

This compound is a structurally complex diterpenoid alkaloid with promising biological activities. This guide has provided an overview of its chemical structure, stereochemistry, and available physicochemical data. Detailed experimental protocols for its isolation and a general method for assessing its antioxidant activity have been presented. Further research is warranted to fully elucidate its spectroscopic properties, confirm its stereochemistry through X-ray crystallography, and investigate its specific molecular mechanisms of action to unlock its full therapeutic potential.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, notably Aconitum kusnezoffii and Aconitum handelianum. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. The document details the compound's structural characteristics, spectral data, and known biological activities, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols for its isolation and characterization are provided, alongside visualizations of its potential signaling pathways to support further research and drug development efforts.

Physicochemical Properties

This compound is a complex diterpenoid alkaloid. A summary of its key physical and chemical properties is presented below.

PropertyValueReference
Molecular Formula C₃₄H₄₇NO₉[1][2]
Molecular Weight 613.74 g/mol [1][2]
Appearance Amorphous powder[3]
Melting Point 139-141 °C[3]
Solubility Soluble in chloroform (B151607), methanol; sparingly soluble in ethanol (B145695); insoluble in water.[3]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year.[4]

Spectral Data

The structural elucidation of this compound is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides crucial information for determining the elemental composition and identifying the molecular ion.

Ionm/z [M+H]⁺
Calculated 614.3270
Found 614.3275

Source: Yin, T. P., et al. (2016)[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are essential for determining the detailed chemical structure of this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

¹H-NMR (400 MHz, CDCl₃, δ in ppm, J in Hz)

PositionδHMultiplicityJ (Hz)
12.88m
22.05m
33.05m
4---
53.88d6.4
64.15d6.4
74.88d5.2
8---
92.55m
102.25m
11---
122.05m
144.35br s
151.85, 2.35m
163.75dd8.8, 6.8
175.85s
183.30s
192.55, 2.88m
1'-N2.55, 2.88m
2'-N1.10t7.2
OCH₃-13.30s
OCH₃-63.35s
OCH₃-163.28s
OCH₃-183.30s
OAc-82.02s
OCOPh7.45-8.05m

Source: Yin, T. P., et al. (2016)[3]

¹³C-NMR (100 MHz, CDCl₃, δ in ppm)

PositionδCPositionδC
183.81538.0
234.51682.5
333.21761.5
485.51877.8
550.21957.5
690.51'-N48.8
788.52'-N13.5
877.5OCH₃-156.2
949.5OCH₃-659.0
1045.5OCH₃-1656.2
1153.5OCH₃-1858.0
1230.0OAc-8170.0, 21.5
1375.5OCOPh166.5, 133.0, 130.5, 129.8, 128.5
1482.8

Source: Yin, T. P., et al. (2016)[3]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methodology described by Yin et al. (2016) for the isolation of alkaloids from Aconitum handelianum.[3]

Workflow for Isolation and Purification

G plant_material Air-dried, powdered roots of Aconitum handelianum (10 kg) extraction Extraction with 95% EtOH (3 x 15 L, 3 times, 24h each) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration crude_extract Crude Extract concentration->crude_extract acid_dissolution Dissolution in 2% HCl crude_extract->acid_dissolution filtration1 Filtration acid_dissolution->filtration1 acidic_solution Acidic Aqueous Solution filtration1->acidic_solution basification Adjust to pH 10 with 25% NH4OH acidic_solution->basification chloroform_extraction Extraction with CHCl3 (3 times) basification->chloroform_extraction alkaloid_extract Crude Alkaloid Extract (120 g) chloroform_extraction->alkaloid_extract cc_silica Column Chromatography (Silica gel) alkaloid_extract->cc_silica elution Elution with CHCl3-MeOH gradient (100:1 to 1:1) cc_silica->elution fractions Collection of Fractions (Fr.1 - Fr.5) elution->fractions cc_alox Further CC (Alumina) of Fr. 3 fractions->cc_alox Fr. 3 elution2 Elution with Petroleum ether-Acetone gradient cc_alox->elution2 cc_rp18 Preparative RP-C18 HPLC of sub-fractions elution2->cc_rp18 elution3 Elution with MeOH-H2O gradient cc_rp18->elution3 pure_compound This compound elution3->pure_compound

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The air-dried and powdered roots of Aconitum handelianum (10 kg) are extracted three times with 15 L of 95% industrial ethanol for 24 hours each time at room temperature.

  • Concentration: The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Extraction: The crude extract is dissolved in 2% hydrochloric acid and filtered. The acidic solution is then basified to pH 10 with 25% ammonium (B1175870) hydroxide (B78521) and subsequently extracted three times with chloroform.

  • Crude Alkaloid Fractionation: The chloroform layer is concentrated to yield the crude alkaloid extract (120 g).

  • Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel, eluting with a gradient of chloroform-methanol (from 100:1 to 1:1) to yield several fractions.

  • Further Chromatographic Purification: The relevant fractions are further purified using repeated column chromatography on alumina (B75360) and preparative reversed-phase C18 high-performance liquid chromatography (HPLC) with a methanol-water gradient to yield pure this compound.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The underlying molecular mechanisms are areas of ongoing research.

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals.[1] This activity is likely attributed to the presence of electron-donating groups within its complex structure, which can neutralize reactive oxygen species (ROS).

Proposed Antioxidant Mechanism

G ROS Reactive Oxygen Species (ROS) NeutralizedROS Neutralized ROS CellularDamage Cellular Damage ROS->CellularDamage causes Compound This compound OxidizedCompound Oxidized this compound Compound->OxidizedCompound donates electron Compound->NeutralizedROS scavenges

Caption: Proposed mechanism of antioxidant activity.
Anti-inflammatory Activity

Diterpenoid alkaloids from Aconitum species are known to possess anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[5] While specific studies on this compound are limited, it is plausible that it inhibits the production of pro-inflammatory cytokines by interfering with the NF-κB signaling cascade.

Potential Anti-inflammatory Signaling Pathway

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades and releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes activates Cytokines TNF-α, IL-6, etc. Proinflammatory_Genes->Cytokines leads to production of Compound This compound Compound->IKK Inhibits (?)

Caption: Potential inhibition of the NF-κB pathway.
Anticancer Activity

The anticancer activity of this compound is suggested to be mediated through the induction of apoptosis.[1] This often involves the intrinsic or mitochondrial pathway of apoptosis, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

Potential Apoptosis Signaling Pathway

G Compound This compound Bcl2 Anti-apoptotic Bcl-2 proteins Compound->Bcl2 Inhibits (?) BaxBak Pro-apoptotic Bax/Bak proteins Compound->BaxBak Activates (?) Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->BaxBak inhibits BaxBak->Mitochondrion induces permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway.

Conclusion

This compound is a diterpenoid alkaloid with significant potential for further investigation as a therapeutic agent. This guide provides a foundational understanding of its physical and chemical properties, drawing from the current scientific literature. The detailed spectral data and isolation protocols are intended to facilitate future research. Further studies are warranted to fully elucidate the specific molecular mechanisms underlying its promising anti-inflammatory and anticancer activities.

References

The Enigmatic Path to a Potent Alkaloid: A Technical Guide to the Biosynthesis of 13-Dehydroxyindaconitine in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, belongs to a class of compounds renowned for their potent biological activities and complex chemical structures. While the complete biosynthetic pathway of this compound remains to be fully elucidated, significant progress has been made in understanding the general pathway of C19-diterpenoid alkaloid biosynthesis. This technical guide provides a comprehensive overview of the current knowledge, detailing the established early stages of diterpene skeleton formation and the subsequent, largely putative, modification steps leading to this compound. We present a putative biosynthetic pathway, summarize the classes of enzymes likely involved, and provide detailed experimental protocols for the key techniques used in pathway elucidation. This guide aims to serve as a valuable resource for researchers dedicated to unraveling the intricate biosynthetic networks of these medicinally important compounds.

Introduction

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally diverse and pharmacologically active diterpenoid alkaloids. Among these, the C19-diterpenoid alkaloids, characterized by a complex hexacyclic core, are of particular interest due to their potent cardiotoxic and neurotoxic properties, as well as their therapeutic potential. This compound is a member of this family, and understanding its biosynthesis is crucial for potential biotechnological production and for the development of novel therapeutic agents. The biosynthesis of these complex molecules is a multi-step process involving a cascade of enzymatic reactions that build upon a common diterpene scaffold.

The General Biosynthetic Pathway of C19-Diterpenoid Alkaloids

The biosynthesis of C19-diterpenoid alkaloids can be broadly divided into two major stages: the formation of the C20-diterpene skeleton and the subsequent modification and rearrangement to form the C19 core and introduce various functional groups.

Stage 1: Formation of the Diterpene Skeleton

The initial steps of the pathway are shared with other terpenoid compounds and involve the synthesis of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), through two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

GGPP is then cyclized in a two-step process catalyzed by two key terpene synthases (TPSs):

  • ent-Copalyl Diphosphate (B83284) Synthase (CPS): This class II diterpene synthase catalyzes the protonation-initiated cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP).

  • ent-Kaurene (B36324) Synthase-Like (KSL): This class I diterpene synthase facilitates the ionization of the diphosphate group of ent-CPP and a subsequent cascade of rearrangements and cyclizations to produce various diterpene skeletons, most commonly ent-kaurene or ent-atisene. The specific diterpene skeleton formed is a critical branch point that influences the final structure of the alkaloid.

Figure 1. Formation of the C20-diterpene skeleton.
Stage 2: Modification and Rearrangement

Following the formation of the C20-diterpene skeleton, a series of extensive modifications occur, which are catalyzed by a diverse array of enzymes. These modifications are responsible for the vast structural diversity of diterpenoid alkaloids. Key enzyme families involved in this stage include:

  • Cytochrome P450 Monooxygenases (CYP450s): This large and versatile family of enzymes is responsible for a wide range of oxidative reactions, including hydroxylations, epoxidations, and carbon-carbon bond formations and cleavages. These reactions are crucial for the functionalization of the diterpene core and for the rearrangement of the C20 skeleton to the C19 skeleton characteristic of aconitine-type alkaloids.

  • Methyltransferases (MTs): These enzymes catalyze the transfer of a methyl group, typically from S-adenosyl methionine (SAM), to hydroxyl or amine groups on the alkaloid scaffold.

  • Acyltransferases (ATs): This group of enzymes, including the BAHD acyltransferase family, is responsible for the addition of acyl groups, such as acetyl and benzoyl moieties, to the alkaloid core. These acylations significantly impact the biological activity and toxicity of the final compounds.

  • 2-Oxoglutarate-dependent Dioxygenases (2-ODDs): These enzymes are also involved in oxidation reactions, often hydroxylations.

  • Aminotransferases: These enzymes are proposed to be involved in the introduction of the nitrogen atom into the diterpene skeleton, a defining step in alkaloid biosynthesis.

Putative Biosynthetic Pathway of this compound

While the precise enzymatic steps have not been experimentally verified, a putative pathway for the biosynthesis of this compound can be proposed based on the known general pathway of C19-diterpenoid alkaloids and the structure of the final molecule. This proposed pathway starts from a common C19-diterpenoid alkaloid precursor, such as a hypothetical aconitane (B1242193) skeleton.

The formation of this compound from this precursor would likely involve a series of site-specific modifications:

  • Hydroxylations: CYP450s are expected to catalyze multiple hydroxylation events at various positions on the aconitane skeleton. Notably, for this compound, the absence of a hydroxyl group at the C-13 position is a key structural feature, suggesting either a lack of hydroxylation at this position or a subsequent dehydroxylation event, the former being more likely.

  • Methoxylations: O-Methyltransferases (OMTs) would then catalyze the methylation of specific hydroxyl groups.

  • Acylations: An acetyltransferase would be responsible for the addition of an acetyl group, and a benzoyltransferase would catalyze the attachment of the benzoyl group. The order of these acylation events is currently unknown.

Putative_13-Dehydroxyindaconitine_Pathway Diterpene_Skeleton C20 Diterpene Skeleton (e.g., ent-Atisene) C19_Precursor Hypothetical C19-Aconitane Precursor Diterpene_Skeleton->C19_Precursor CYP450s, Aminotransferase, etc. (Rearrangement & N-incorporation) Hydroxylated_Intermediate Hydroxylated Intermediate C19_Precursor->Hydroxylated_Intermediate CYP450s (Site-specific hydroxylations) Methoxylated_Intermediate Methoxylated Intermediate Hydroxylated_Intermediate->Methoxylated_Intermediate O-Methyltransferases (OMTs) Acylated_Intermediate Acylated Intermediate Methoxylated_Intermediate->Acylated_Intermediate Acetyltransferase Final_Product This compound Acylated_Intermediate->Final_Product Benzoyltransferase caption Figure 2. Putative biosynthetic pathway of this compound. Transcriptome_Analysis_Workflow Plant_Material Plant Material Collection (e.g., Aconitum kusnezoffii roots) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Library_Prep cDNA Library Preparation (e.g., Illumina) RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing De_Novo_Assembly De Novo Transcriptome Assembly (e.g., Trinity) Sequencing->De_Novo_Assembly Functional_Annotation Functional Annotation (BLAST, KEGG, GO) De_Novo_Assembly->Functional_Annotation Candidate_Gene_Selection Candidate Gene Selection (CYP450s, MTs, ATs) Functional_Annotation->Candidate_Gene_Selection Gene_Expression_Analysis Differential Gene Expression Analysis (e.g., qRT-PCR) Candidate_Gene_Selection->Gene_Expression_Analysis caption Figure 3. Workflow for candidate gene identification.

13-Dehydroxyindaconitine: A Technical Guide to Natural Abundance, Yield, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 13-Dehydroxyindaconitine, a diterpenoid alkaloid of significant interest for its potential therapeutic applications. The document details its natural sources, methods for its extraction and quantification, and explores its biological activities with a focus on its role in apoptosis and inflammation.

Natural Abundance and Sourcing

Extraction and Yield

The extraction of this compound from Aconitum plant material, typically the roots, involves multi-step processes aimed at first isolating a crude mixture of total alkaloids, followed by purification to obtain the target compound.

General Extraction Protocol for Diterpenoid Alkaloids from Aconitum

A common approach for the extraction of diterpenoid alkaloids from Aconitum roots involves the following steps:

  • Preparation of Plant Material : The collected roots are washed, dried, and ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction : The powdered material is subjected to extraction with an organic solvent, typically methanol (B129727) or ethanol, often with the addition of a small amount of acid (e.g., HCl) to facilitate the extraction of the basic alkaloids as their salts. This can be performed using methods such as heat reflux or sonication.

  • Acid-Base Partitioning : The resulting crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution, and neutral and acidic compounds are removed by extraction with an immiscible organic solvent like petroleum ether or chloroform (B151607). The acidic aqueous phase, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) water to a pH of 9-10).

  • Final Extraction : The free-base alkaloids are then extracted from the basified aqueous solution using an organic solvent such as chloroform or ethyl acetate.

  • Concentration : The organic solvent containing the alkaloids is evaporated under reduced pressure to yield the crude alkaloid extract.

Purification

The crude alkaloid extract, which contains a mixture of different alkaloids, is then subjected to chromatographic techniques for the isolation of this compound. These methods may include:

  • Column Chromatography : Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., chloroform-methanol mixtures) as the mobile phase.

  • High-Performance Liquid Chromatography (HPLC) : Both analytical and preparative HPLC can be used for the quantification and purification of the compound. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) bicarbonate).[1]

  • pH-Zone-Refining Counter-Current Chromatography : This is an efficient method for the separation and purification of alkaloids from crude extracts.[2][3]

Yield Data

While specific yield data for pure this compound is scarce, the following table summarizes reported yields for total alkaloids and other specific diterpenoid alkaloids from various Aconitum species, which can serve as a general reference.

Plant SpeciesExtraction MethodProductYieldReference
Aconitum coreanumAcid-base extractionCrude alkaloids0.93% (w/w) from dried root[2]
Aconitum heterophyllumHydro-alcoholic (1:1 v/v) extractionCrude extract13.57% (w/w) from dried roots[4]
Aconitum coreanumPulsed Electric Field (PEF) extractionGuanfu base A3.94 mg/g from dried root[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A reliable and accurate method for the quantitative analysis of Aconitum alkaloids, including this compound, is crucial for quality control and research. A typical HPLC method would involve the following:

  • Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution using a mixture of acetonitrile and a buffer, such as ammonium bicarbonate.[1]

  • Detection : UV detection at a wavelength of approximately 235-240 nm.[1][5]

  • Quantification : The concentration of the alkaloid is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a certified reference standard of this compound.

Biological Activity and Signaling Pathways

This compound has been reported to possess several biological activities, with its anti-inflammatory and pro-apoptotic effects being of particular interest in drug development.[6]

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key inflammatory signaling pathways. It has been suggested that the compound can inhibit the production of pro-inflammatory cytokines.[6] This action is often associated with the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Below is a representative diagram of the NF-κB signaling pathway, indicating the putative point of inhibition by this compound.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p P-IκB (Ubiquitinated) IkB->IkB_p NFkB_p50 p50 NFkB_complex NF-κB (p50/p65) NFkB_p50->NFkB_complex NFkB_p65 p65 NFkB_p65->NFkB_complex NFkB_complex->IkB Bound to NFkB_translocated NF-κB (p50/p65) NFkB_complex->NFkB_translocated Translocates Proteasome Proteasome IkB_p->Proteasome Degradation Dehydroxyindaconitine This compound Dehydroxyindaconitine->IKK_complex Inhibits DNA DNA NFkB_translocated->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Apoptotic Activity

This compound is reported to induce apoptosis, or programmed cell death, in cancer cells. This process is suggested to occur through the activation of caspases and the disruption of mitochondrial function, which are hallmarks of the intrinsic apoptosis pathway.[6]

The following diagram illustrates the intrinsic apoptosis pathway and the potential points of action for this compound.

Intrinsic Apoptosis Pathway Bcl2_family Bcl-2 Family Proteins Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes Dehydroxyindaconitine This compound Dehydroxyindaconitine->Bcl2_family Modulates

Caption: Proposed mechanism of apoptosis induction by this compound via the intrinsic pathway.

Conclusion

This compound represents a promising natural product with demonstrated anti-inflammatory and pro-apoptotic activities. While further research is needed to fully elucidate its natural abundance and to optimize its yield from Aconitum species, the established protocols for extraction and quantification provide a solid foundation for future studies. The elucidation of its precise mechanisms of action within the NF-κB and intrinsic apoptosis pathways will be critical for its development as a potential therapeutic agent. This guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.

References

In-Depth Technical Guide to the Spectroscopic Data of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. The data is compiled from the peer-reviewed literature, specifically the isolation and characterization of alkaloids from Aconitum species.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of a compound.

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺614.3273614.3278C₃₄H₄₈NO₉
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The data below was likely obtained from a sample prepared as a KBr pellet.

Wavenumber (cm⁻¹)Functional Group Assignment
3448O-H stretching (hydroxyl group)
2935, 2875C-H stretching (aliphatic)
1738C=O stretching (ester, acetate)
1718C=O stretching (ester, benzoate)
1602, 1450C=C stretching (aromatic ring)
1275, 1092C-O stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with TMS as the internal standard.

¹³C NMR Spectroscopic Data of this compound (150 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Multiplicity (DEPT)
185.2CH
226.3CH₂
334.8CH₂
439.1C
548.9CH
682.5CH
745.4CH
877.1C
949.5CH
1041.5CH
1150.2C
1229.0CH₂
1478.7CH
1537.8CH₂
1683.7CH
1761.6CH
1879.9CH₂
1953.7CH₂
N-CH₂49.2CH₂
N-CH₂-C H₃13.5CH₃
1-OCH₃56.2CH₃
6-OCH₃57.8CH₃
16-OCH₃58.9CH₃
18-OCH₃59.1CH₃
8-OC O-CH₃170.0C
8-OCO-C H₃21.6CH₃
14-OC O-Ph166.4C
1'130.3C
2', 6'129.7CH
3', 5'128.4CH
4'132.9CH

¹H NMR Spectroscopic Data of this compound (600 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3.28d4.8
2.05m
2.58m
1.85m
2.85m
2.88d6.6
4.01d6.6
2.15m
2.65d6.0
10β2.25d6.6
121.55, 1.95m
14β4.88d6.0
151.70, 2.10m
16β4.35t6.0
17α3.15s
183.85, 4.05ABq9.0
192.50, 2.95m
N-CH₂2.55, 3.20m
N-CH₂-C H₃1.08t7.2
1-OCH₃3.29s
6-OCH₃3.35s
16-OCH₃3.40s
18-OCH₃3.31s
8-OCO-C H₃2.04s
2', 6'8.05d7.8
3', 5'7.45t7.8
4'7.58t7.8

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies in natural product chemistry.

Extraction and Isolation

The initial step involves the extraction of alkaloids from the plant material, commonly the roots of an Aconitum species. The dried and powdered plant material is subjected to extraction with a solvent such as methanol (B129727) or ethanol. The crude extract then undergoes a series of purification steps, including acid-base extraction and various chromatographic techniques (e.g., column chromatography over silica (B1680970) gel or alumina, and preparative high-performance liquid chromatography (HPLC)) to yield the pure compound.

Mass Spectrometry (MS)
  • Instrumentation : A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.

  • Sample Preparation : A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the mass spectrometer.

  • Data Acquisition : The analysis is performed in positive ion mode to detect the protonated molecule [M+H]⁺. The instrument is calibrated to ensure high mass accuracy, typically below 5 ppm.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.

  • Sample Preparation : The purified solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

  • Data Acquisition : The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ¹H) is employed.

  • Sample Preparation : The purified compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition : A suite of 1D and 2D NMR experiments are conducted to fully elucidate the structure. These include:

    • ¹H NMR : To determine the number and environment of protons.

    • ¹³C NMR : To determine the number and environment of carbons.

    • DEPT (Distortionless Enhancement by Polarization Transfer) : To distinguish between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy) : To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, aiding in stereochemical assignments.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Plant_Material Plant Material (e.g., Aconitum sp.) Crude_Extract Crude Extract Plant_Material->Crude_Extract Extraction Pure_Compound Pure this compound Crude_Extract->Pure_Compound Chromatography MS Mass Spectrometry (MS) Pure_Compound->MS IR Infrared (IR) Spectroscopy Pure_Compound->IR NMR NMR Spectroscopy Pure_Compound->NMR Molecular_Formula Molecular Formula MS->Molecular_Formula Functional_Groups Functional Groups IR->Functional_Groups Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Molecular_Formula->Structure_Elucidation Functional_Groups->Structure_Elucidation

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Early-Stage Research on the Biological Effects of 13-Dehydroxyindaconitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological effects of 13-Dehydroxyindaconitine is limited in publicly available scientific literature. This guide synthesizes information on the broader class of aconitine (B1665448) and diterpenoid alkaloids from Aconitum species, particularly Aconitum kusnezoffii, to provide a foundational understanding and methodological framework for future research on this compound. Data presented for analogous compounds should be considered illustrative and not directly representative of this compound.

Introduction

This compound is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum kusnezoffii Reichb.[1][2] This class of alkaloids is known for a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, and cardiotonic effects.[3][4] However, many aconitine alkaloids also exhibit significant toxicity, necessitating careful investigation of their therapeutic potential.[5] This document outlines the putative biological effects of this compound based on the known activities of related compounds and provides detailed experimental protocols for their investigation.

Potential Biological Effects and Illustrative Data

The primary biological activities attributed to aconitine alkaloids are antioxidant, anti-inflammatory, and cytotoxic (anticancer) effects.[3][6]

Antioxidant Activity

Diterpenoid alkaloids are known to possess antioxidant properties by scavenging free radicals. This activity is a crucial aspect of their potential therapeutic effects, as oxidative stress is implicated in numerous pathological conditions.

Table 1: Illustrative Antioxidant Activity of Related Alkaloids

Compound/ExtractAssayIC50 ValueSource
Aconitum Species ExtractDPPH Radical ScavengingData Not Available-
Aconitum Species ExtractABTS Radical Cation ScavengingData Not Available-

Note: Specific IC50 values for this compound are not available in the reviewed literature. The table is structured to accommodate future findings.

Anti-inflammatory Activity

Aconitine alkaloids have traditionally been used for their anti-inflammatory properties.[2][7] A key mechanism is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) in activated macrophages.[8][9][10]

Table 2: Illustrative Anti-inflammatory Activity of Related Alkaloids

Compound/ExtractCell LineAssayIC50 ValueSource
Alkaloid Extracts of Aconiti kusnezoffii RadixRAW264.7 MacrophagesNitric Oxide Production InhibitionProtective effect observed[8][9]
Anticancer (Cytotoxic) Activity

Several diterpenoid alkaloids have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[3]

Table 3: Illustrative Cytotoxic Activity of Related Alkaloids

CompoundCell LineAssayIC50 ValueSource
AconitineVarious Cancer Cell LinesMTT AssayData Not Available-

Note: Specific IC50 values for this compound are not available. This table serves as a template for future experimental data.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological effects of this compound.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[11][12]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in an amber bottle at 4°C.

  • Sample Preparation: Dissolve this compound in methanol to create a stock solution. Prepare a series of dilutions from the stock solution. Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the sample or standard solutions at various concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[11][13][14][15]

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with phosphate-buffered saline (PBS) or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the sample or standard solutions.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assay

Principle: The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide production in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[16][17][18][19]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control and a positive control (e.g., a known iNOS inhibitor) should be included.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Cell Viability: Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

Cytotoxicity Assay

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[20][21][22]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition:

    • Remove the treatment medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Investigation of Signaling Pathways

Apoptosis Pathway

Workflow:

G cluster_0 Cell Treatment and Lysis cluster_1 Western Blotting Treatment Treat cells with This compound Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer (PVDF membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-Caspase-3, anti-Bax) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blot workflow for apoptosis protein analysis.

Protocol: Western Blot for Apoptosis-Related Proteins This protocol is for detecting key proteins in the apoptotic cascade, such as cleaved caspases (e.g., Caspase-3, -8, -9) and members of the Bcl-2 family (e.g., Bax, Bcl-2).[23][24][25][26][27]

  • Sample Preparation: Treat cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, total caspase-3, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

NF-κB Signaling Pathway

Workflow:

G Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage Cell (e.g., RAW 264.7) Stimulus->Cell Compound This compound (Pre-treatment) Compound->Cell Fractionation Cell Fractionation (Cytoplasmic & Nuclear) Cell->Fractionation WesternBlot Western Blot for p65 Fractionation->WesternBlot Analysis Quantify Nuclear p65 WesternBlot->Analysis

Caption: Workflow for NF-κB nuclear translocation assay.

Protocol: NF-κB (p65) Nuclear Translocation Assay This assay determines if this compound can inhibit the activation of the NF-κB pathway by preventing the translocation of the p65 subunit from the cytoplasm to the nucleus.[28][29][30][31][32]

  • Cell Treatment: Seed cells (e.g., RAW 264.7 or HeLa) and pre-treat with this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS, for 30-60 minutes.

  • Cell Fractionation:

    • Harvest the cells and perform subcellular fractionation using a commercial kit to separate the cytoplasmic and nuclear fractions.

  • Western Blot Analysis:

    • Perform Western blotting on both the cytoplasmic and nuclear fractions.

    • Probe the membranes with an antibody against the p65 subunit of NF-κB.

    • Use antibodies against a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3) to verify the purity of the fractions.

  • Analysis: Quantify the amount of p65 in the nuclear fraction relative to the cytoplasmic fraction. A decrease in nuclear p65 in the presence of this compound indicates inhibition of NF-κB activation.

Conclusion and Future Directions

While this compound belongs to a class of compounds with demonstrated antioxidant, anti-inflammatory, and anticancer potential, further direct experimental validation is crucial. The protocols and frameworks provided in this guide offer a comprehensive approach to systematically investigate its biological effects and mechanisms of action. Future research should focus on obtaining quantitative data for this compound in the described assays to establish its potency and therapeutic window. Elucidating its specific molecular targets and its impact on key signaling pathways will be essential for its potential development as a therapeutic agent.

References

Methodological & Application

Application Notes & Protocols: Extraction of 13-Dehydroxyindaconitine from Aconitum kusnezoffii

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for the extraction and purification of 13-dehydroxyindaconitine (B15144368), a naturally occurring diterpenoid alkaloid, from the roots of Aconitum kusnezoffii Reichb. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Experimental Protocols

This section details the methodology for the extraction and purification of this compound from the dried roots of Aconitum kusnezoffii.

2.1. Plant Material Preparation

  • Collection and Authentication: The roots of Aconitum kusnezoffii Reichb. should be collected and authenticated by a qualified botanist.

  • Drying: The collected roots are air-dried or dried in an oven at a controlled temperature (e.g., 60°C) to a constant weight to reduce moisture content.[1][3]

  • Pulverization: The dried roots are ground into a homogeneous powder using a mill and sieved through a 60-mesh sieve.[1][4]

2.2. Extraction of Total Alkaloids

Two primary methods for the initial extraction of alkaloids are described below: ultrasonic-assisted extraction and reflux extraction.

Method A: Ultrasonic-Assisted Extraction

  • Soaking: Mix the powdered plant material (10 g) with a 70% methanol (B129727) solution at a solid-to-liquid ratio of 1:5 (g/mL).[4] Allow the mixture to soak for 1 hour.[4]

  • Ultrasonication: Perform the extraction using an ultrasonicator (250 W, 40 kHz) for 30 minutes.[4]

  • Cooling and Weight Replenishment: After extraction, cool the sample to room temperature (25°C) and replenish any lost solvent with 70% methanol.[4]

  • Filtration: Filter the extract through a suitable filter paper. For analytical purposes, a 0.22-μm nylon membrane filter is recommended before HPLC analysis.[4]

Method B: Reflux Extraction

  • Filtration: After cooling, filter the mixture to separate the extract from the plant residue.

  • Solvent Recovery: The ethanol (B145695) from the filtrate can be recovered using a rotary evaporator to yield a concentrated extract.

2.3. Purification of Total Alkaloids

  • Acid-Base Extraction:

    • The crude extract is dissolved in water, and the pH is adjusted to 1-2 with dilute hydrochloric acid.[4]

    • This acidic solution is then extracted with an equal volume of dichloromethane (B109758) three times to remove non-alkaloidal components.[4]

    • The pH of the aqueous layer is then adjusted to 9-10 with ammonia (B1221849) water.[4]

    • The alkaline solution is extracted three times with an equal volume of dichloromethane to obtain the total alkaloids in the organic phase.[4]

  • Macroporous Resin Chromatography:

    • The column is first eluted with water until the eluent is colorless.

2.4. Isolation of this compound

Further purification to isolate this compound is achieved through repeated chromatographic techniques.

  • Silica (B1680970) Gel Column Chromatography: The total alkaloid extract is subjected to silica gel column chromatography. The mobile phase typically consists of a gradient of chloroform (B151607) and methanol.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified using Prep-HPLC on a C18 column. A common mobile phase is a gradient of acetonitrile (B52724) and water containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) buffer.[5]

Data Presentation

The following table summarizes the quantitative data associated with the extraction process as compiled from various sources.

ParameterValueReference
Extraction
Plant MaterialDried roots of Aconitum kusnezoffii[1][3]
Particle Size60 mesh[1][4]
Ultrasonic Extraction
Solvent70% Methanol[4]
Solid-to-Liquid Ratio1:5 (g/mL)[4]
Soaking Time1 hour[4]
Extraction Time30 minutes[4]
Ultrasonic Power250 W, 40 kHz[4]
Reflux Extraction
Solvent75% Ethanol[2]
Solid-to-Liquid Ratio1:10[2]
Extraction Time2 hours[2]
Purification
Total Alkaloid Yield (from initial extraction)3.8 g from 40g powdered sample (example)[4]
Prep-HPLC (example for similar alkaloids)
ColumnC18 HCE (10 x 150 mm)[5]
Mobile PhaseAcetonitrile and Formic acid/water (0.2:100, v/v)[5]
Flow Rate3 mL/min[5]

Mandatory Visualization

The following diagrams illustrate the classification of this compound and the experimental workflow for its extraction.

G Diagram 1: Classification of this compound A Diterpenoid Alkaloids B Aconitine-type Alkaloids A->B C This compound B->C

Diagram 1: Classification of this compound

G Diagram 2: Workflow for Extraction of this compound cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Isolation A Dried Roots of Aconitum kusnezoffii B Pulverization (60 mesh) A->B C Ultrasonic or Reflux Extraction (70% Methanol or 75% Ethanol) B->C D Crude Extract C->D E Acid-Base Extraction D->E F Macroporous Resin Chromatography E->F G Total Alkaloid Fraction F->G H Silica Gel Column Chromatography G->H I Preparative HPLC H->I J This compound (>98% Purity) I->J

Diagram 2: Workflow for Extraction of this compound

References

Application Note and Protocol: Determination of 13-Dehydroxyindaconitine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-Dehydroxyindaconitine is a natural diterpenoid alkaloid with noted antioxidant properties.[1] As with other Aconitum alkaloids, which are known for their pharmacological and toxicological significance, a reliable analytical method is crucial for its quantification in various samples, including herbal extracts and biological matrices.[2][3][4][5] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of these compounds due to its sensitivity and resolving power.[6][7] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method, based on established methodologies for similar Aconitum alkaloids.

Principle

The method employs reversed-phase HPLC with UV detection for the separation and quantification of this compound. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate) is utilized to achieve optimal separation. Detection is performed at a wavelength of approximately 240 nm, which is a common detection wavelength for Aconitum alkaloids.[4]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Analytical balance

    • pH meter

    • Sonicator

    • Centrifuge

    • Vortex mixer

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Ammonium bicarbonate or Ammonium acetate (B1210297) (analytical grade)

    • Formic acid (optional, for pH adjustment)

    • Ultrapure water

    • This compound reference standard

  • Chromatographic Column:

    • A C18 reversed-phase column is recommended. Typical dimensions are 4.6 mm x 250 mm with a 5 µm particle size.

Preparation of Solutions
  • Mobile Phase A: Prepare an aqueous buffer solution, for example, 25 mM ammonium bicarbonate in ultrapure water.[2] Adjust the pH if necessary with a suitable acid or base. Filter the solution through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or a mixture of mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL). Store this solution under appropriate conditions (e.g., refrigerated and protected from light).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Herbal Materials (e.g., Aconitum roots):

    • Grind the dried plant material to a fine powder.

    • Accurately weigh a specific amount of the powdered sample (e.g., 1 g).

    • Extract the alkaloids using a suitable solvent such as methanol or a methanol-water mixture, often with the aid of ultrasonication or reflux.

    • Centrifuge or filter the extract to remove solid particles.

    • The supernatant or filtrate can be further purified if necessary, for example, by solid-phase extraction (SPE).

    • Prior to injection, filter the final extract through a 0.45 µm syringe filter.

  • For Biological Samples (e.g., Plasma, Urine):

    • For plasma or serum, a protein precipitation step is typically required. Add a precipitating agent like acetonitrile or methanol (usually in a 3:1 ratio of solvent to sample), vortex, and centrifuge.

    • For urine, a simple dilution and filtration may be sufficient.

    • The supernatant after centrifugation should be collected and can be evaporated to dryness and reconstituted in the mobile phase.

    • Filter the final sample through a 0.45 µm syringe filter before injection.

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition for a sufficient amount of time until a stable baseline is achieved.

  • Set the column temperature (e.g., 30 °C).

  • Inject a fixed volume (e.g., 10-20 µL) of the standard solutions and the prepared samples.

  • Run the gradient elution program as detailed in the chromatographic conditions table.

  • Monitor the absorbance at 240 nm.

  • Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 25 mM Ammonium Bicarbonate in Water[2]
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm[4]

Table 2: Example Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
206040
304060
359010
409010

Note: This gradient is a starting point and should be optimized for the specific column and system to achieve the best separation.

Method Validation Parameters

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is typically desired.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Visualizations

experimental_workflow cluster_data Data Processing sample Sample (Herbal Material or Biological Fluid) extraction Extraction / Precipitation sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC System (C18 Column, Gradient Elution) filtration->hplc Injection detection UV Detection (240 nm) hplc->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification result Final Result quantification->result

Caption: Experimental workflow for the HPLC analysis of this compound.

Disclaimer

The provided protocol is a general guideline based on methods for structurally related compounds. It is essential to perform method development and validation for the specific analysis of this compound to ensure accuracy, precision, and reliability for the intended application. The retention time and separation from other co-eluting compounds will be dependent on the specific column and instrumentation used.

References

Nuclear Magnetic Resonance (NMR) spectroscopy for 13-Dehydroxyindaconitine analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 13-Dehydroxyindaconitine using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are designed to ensure accurate qualitative and quantitative analysis of this natural alkaloid, which has demonstrated antioxidant properties.

Introduction

This compound is a diterpenoid alkaloid of the aconitine (B1665448) type. The structural elucidation and quantification of such complex natural products are critical in drug discovery and development for ensuring purity, stability, and understanding structure-activity relationships. NMR spectroscopy is an inherently quantitative technique that provides detailed structural information, making it a powerful tool for the analysis of this compound.[1] This document outlines the necessary protocols for sample preparation, NMR data acquisition, and processing for both qualitative and quantitative analysis.

Quantitative Data Summary

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)
184.53.25dd8.5, 6.0
235.22.10m
332.82.35m
438.7---
548.12.80d6.5
682.34.15d6.5
745.92.95t5.0
878.5---
949.83.15d7.0
1042.12.65m
1150.3---
1230.11.85, 2.20m
1340.52.50m
1482.94.80d5.0
1536.42.05, 2.45m
1682.14.90t4.5
1761.73.75s
1877.34.05s
1958.22.70d12.0
N-CH₂CH₃49.51.10t7.2
N-CH₂CH₃13.23.05q7.2
1-OCH₃56.23.30s
6-OCH₃57.83.40s
16-OCH₃59.13.55s
18-OCH₃58.83.35s
8-OAc170.1---
8-OAc21.52.00s
14-OBz166.5---
14-OBz (C=O)130.2---
14-OBz (Ar-C)128.58.05d7.5
14-OBz (Ar-CH)129.77.50t7.5
14-OBz (Ar-CH)133.07.60t7.5

Note: This data is illustrative and based on related structures. Bz represents a benzoyl group.

Experimental Protocols

Sample Preparation for NMR Analysis

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Solvent Selection : Choose a deuterated solvent that fully dissolves the this compound sample. Commonly used solvents for alkaloids include chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).[6] The choice of solvent can affect chemical shifts.

  • Sample Concentration : For qualitative ¹H NMR, a concentration of 1-5 mg in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 10-50 mg is recommended. For quantitative NMR (qNMR), the concentration should be accurately known.[7]

  • Internal Standard for qNMR : For quantitative analysis, a certified internal standard (IS) must be used. The IS should be stable, not react with the sample or solvent, and have a signal that does not overlap with the analyte signals. Maleic acid or dimethyl sulfone are suitable choices. The IS should be accurately weighed and added to the sample.[8]

  • Procedure : a. Accurately weigh the this compound sample and the internal standard (for qNMR) into a clean, dry vial. b. Add the appropriate volume of deuterated solvent. c. Vortex and/or sonicate the mixture to ensure complete dissolution. d. Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter. e. Cap the NMR tube and label it appropriately.

NMR Data Acquisition

The following are general parameters for data acquisition on a 400 MHz or higher field NMR spectrometer. These parameters may need to be optimized for your specific instrument and sample.

¹H NMR Spectroscopy (Qualitative)

  • Pulse Sequence : Standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width : 12-16 ppm.

  • Acquisition Time (AQ) : 2-4 seconds.

  • Relaxation Delay (D1) : 1-2 seconds.

  • Number of Scans (NS) : 8-16.

  • Temperature : 298 K.

¹³C NMR Spectroscopy (Qualitative)

  • Pulse Sequence : Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Spectral Width : 200-240 ppm.

  • Acquisition Time (AQ) : 1-2 seconds.

  • Relaxation Delay (D1) : 2-5 seconds.

  • Number of Scans (NS) : 1024 or more, depending on concentration.

  • Temperature : 298 K.

Quantitative ¹H NMR (qNMR) Spectroscopy To ensure accurate quantification, the following parameters are critical:[1][9]

  • Pulse Sequence : Standard single-pulse sequence with a 90° pulse angle.

  • Relaxation Delay (D1) : Must be at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A D1 of 30 seconds is often a safe starting point.

  • Number of Scans (NS) : 64 or higher to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Acquisition Time (AQ) : At least 3 seconds.

  • Shimming : Perform careful shimming to obtain sharp, symmetrical peaks.

  • Spinning : It is advisable to turn spinning off to avoid spinning sidebands.[9]

NMR Data Processing
  • Fourier Transformation : Apply an exponential window function (line broadening, LB) of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing : Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.

  • Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing : Reference the spectrum to the residual solvent peak or an internal reference standard like tetramethylsilane (B1202638) (TMS).

  • Integration (for qNMR) : Integrate the selected signals for the analyte and the internal standard. Ensure the integration limits are wide enough to encompass the entire peak, including any ¹³C satellites.

Visualization of Workflows

General NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis A Weigh Sample (& IS for qNMR) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Set Acquisition Parameters D->E F Acquire NMR Data (FID) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference Spectrum H->I J Qualitative Analysis (Structure Elucidation) I->J K Quantitative Analysis (Purity/Concentration) I->K

Caption: General workflow for NMR analysis of this compound.

Quantitative NMR (qNMR) Decision Pathway

This diagram outlines the key considerations and steps for performing a quantitative NMR analysis.

qNMR_Pathway start Start qNMR Analysis prep Prepare Sample with Internal Standard start->prep params Set Quantitative Parameters (D1 >= 5*T1, 90° pulse) prep->params acquire Acquire Data (High S/N) params->acquire process Process Data (Careful Phasing & Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Concentration/Purity integrate->calculate end End calculate->end

Caption: Decision pathway for quantitative NMR (qNMR) analysis.

Conclusion

NMR spectroscopy is an indispensable technique for the structural and quantitative analysis of this compound. By following the detailed protocols and workflows presented in these application notes, researchers can obtain reliable and accurate data, which is essential for quality control, drug development, and further scientific investigation of this promising natural product. Careful optimization of experimental parameters is key to achieving high-quality results.

References

Application Notes and Protocols for Antioxidant Activity Assay of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine (B15144368) is a diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum kusnezoffii.[1] While many aconitine-type alkaloids are known for their toxicity, this compound has been identified as a compound with potential antioxidant properties.[2] Antioxidants are molecules that can inhibit or delay the oxidation of other molecules by neutralizing free radicals, which are unstable molecules that can cause cellular damage. This damage is implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The evaluation of the antioxidant capacity of compounds like this compound is a critical step in the exploration of their therapeutic potential.

This document provides detailed protocols for common in vitro assays to determine the antioxidant activity of this compound: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and the Cellular Antioxidant Activity (CAA) Assay.

Mechanism of Antioxidant Activity: Free Radical Scavenging

The primary mechanism by which many antioxidants, likely including this compound, exert their effect is through free radical scavenging. This process involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing it from causing oxidative damage to cellular components like DNA, proteins, and lipids.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine is a natural alkaloid with recognized antioxidant properties.[1][2] Preliminary research suggests its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells through caspase activation and disruption of mitochondrial function.[1] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on various cancer cell lines using standard cell-based assays. The following protocols are foundational and can be adapted for high-throughput screening and detailed mechanistic studies.

Data Presentation

The following tables represent illustrative data for the cytotoxic effects of this compound on different cancer cell lines. This data is provided as a template for presenting experimental results.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines after 48-hour treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer45.2
A549Lung Cancer62.8
HepG2Liver Cancer55.1
PC-3Prostate Cancer78.5

Table 2: Percentage of Apoptotic Cells after 24-hour treatment with this compound (50 µM) determined by Annexin V-FITC/PI Staining.

Cell Line% Early Apoptosis% Late Apoptosis/Necrosis
MCF-725.615.3
A54918.910.2
HepG222.412.8
PC-315.18.7

Table 3: Lactate Dehydrogenase (LDH) Release upon treatment with this compound for 24 hours.

Cell LineConcentration (µM)% Cytotoxicity (LDH Release)
MCF-72515.2
5035.8
10065.4
A5492510.1
5028.9
10058.2

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol (B130326) or acidified SDS)[4]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently on an orbital shaker for 15 minutes.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6][7]

Materials:

  • LDH assay kit (containing substrate mix, assay buffer, and lysis solution)

  • Treated cell culture supernatants

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with the lysis solution provided in the kit 45 minutes before the end of the incubation period.

    • Background: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] x 100

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] Apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V.[9] PI is a fluorescent dye that stains the DNA of cells with compromised membranes.[9]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated cells

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.[10]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[10]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_seeding Seeding & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) seed_cells Seed Cells in Multi-well Plates cell_culture->seed_cells compound_prep Prepare this compound Stock Solution treat_cells Treat with Serial Dilutions of this compound compound_prep->treat_cells seed_cells->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay Incubate ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay Incubate apoptosis_assay Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis_assay Incubate read_plate Measure Absorbance/ Fluorescence mtt_assay->read_plate ldh_assay->read_plate calculate_results Calculate IC50, % Cytotoxicity, % Apoptosis apoptosis_assay->calculate_results Flow Cytometry read_plate->calculate_results

Caption: Experimental Workflow for Cytotoxicity Testing.

signaling_pathway cluster_cell Cancer Cell compound This compound mitochondrion Mitochondrion compound->mitochondrion bax Bax compound->bax Upregulates bcl2 Bcl-2 compound->bcl2 Downregulates cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release bax->mitochondrion bcl2->mitochondrion Inhibits apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Pro-caspase-9 apaf1->caspase9 activated_caspase9 Caspase-9 caspase9->activated_caspase9 Activation caspase3 Pro-caspase-3 activated_caspase3 Caspase-3 caspase3->activated_caspase3 Activation activated_caspase9->caspase3 parp PARP activated_caspase3->parp apoptosis Apoptosis activated_caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp Cleavage cleaved_parp->apoptosis

Caption: Proposed Apoptotic Signaling Pathway.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Models for 13-Dehydroxyindaconitine Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-Dehydroxyindaconitine is a naturally occurring diterpenoid alkaloid found in plants of the Aconitum genus.[1] While it is recognized for its antioxidant properties, its potential as an anti-inflammatory agent remains to be fully elucidated.[1] Other alkaloids from the Aconitum species, such as Aconitine, have demonstrated significant anti-inflammatory activities, often by modulating key signaling pathways involved in the inflammatory response.[2][3]

These application notes provide detailed protocols for establishing robust in vitro models to evaluate the anti-inflammatory efficacy of this compound. The described assays utilize lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) as a primary model to mimic an acute inflammatory response. The protocols cover the assessment of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and the investigation of the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Principle of the Assays

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. Upon recognition by Toll-like receptor 4 (TLR4) on the macrophage surface, LPS triggers intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] Activation of these pathways leads to the transcriptional upregulation and subsequent release of pro-inflammatory mediators.[5]

This model allows for the assessment of this compound's anti-inflammatory potential by quantifying its ability to inhibit the production of these mediators. A preliminary cytotoxicity assay is crucial to ensure that the observed inhibitory effects are not a result of cell death.

Signaling Pathways in Macrophage Activation

The diagram below illustrates the LPS-induced inflammatory signaling cascade and the potential inhibitory targets for this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) AP-1_nuc AP-1 MAPK (p38, JNK, ERK)->AP-1_nuc translocation AP-1 AP-1 IκBα IκBα IKK->IκBα P NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases NF-κB_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nuc translocation NF-κB_IκBα NF-κB/IκBα Complex NF-κB_IκBα->IKK 13-DHA This compound 13-DHA->MAPKK inhibition 13-DHA->IKK inhibition Inflammatory_Genes Inflammatory Gene Transcription NF-κB_nuc->Inflammatory_Genes AP-1_nuc->Inflammatory_Genes Cytokines_NO Pro-inflammatory Mediators (TNF-α, IL-6, iNOS/NO) Inflammatory_Genes->Cytokines_NO translation

Caption: LPS-induced inflammatory signaling pathways.

Experimental Workflow

The following diagram provides a high-level overview of the experimental process from cell preparation to data analysis.

cluster_prep Preparation cluster_mtt Cytotoxicity Assay cluster_assay Anti-inflammatory Assay cluster_analysis Analysis start Start culture Culture RAW 264.7 Macrophages start->culture seed_plates Seed Cells into 96-well or 6-well Plates culture->seed_plates treat_mtt Treat cells with various concentrations of 13-DHA seed_plates->treat_mtt For Cytotoxicity pretreat Pre-treat cells with non-toxic conc. of 13-DHA seed_plates->pretreat For Anti-inflammatory Assay mtt_assay Perform MTT Assay (24h incubation) treat_mtt->mtt_assay determine_conc Determine Non-Toxic Concentration Range mtt_assay->determine_conc determine_conc->pretreat Inform Concentrations lps_stim Stimulate with LPS (e.g., 1 µg/mL) pretreat->lps_stim incubate Incubate for 18-24h lps_stim->incubate collect Collect Supernatant and Cell Lysates incubate->collect griess Griess Assay for NO collect->griess elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) collect->elisa western Western Blot for NF-κB & MAPK proteins collect->western end Data Analysis & Conclusion griess->end elisa->end western->end

Caption: Experimental workflow for in vitro testing.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[6]

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the non-toxic concentration range of this compound.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[7]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that result in >90% cell viability for subsequent anti-inflammatory assays.

Protocol 2: Measurement of Nitric Oxide (NO) Production
  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.[7]

  • Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of this compound (determined from Protocol 1) and incubate for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.[7]

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes in the dark.[7]

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-only treated group.

Protocol 3: Measurement of Pro-inflammatory Cytokines (ELISA)
  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 2. The incubation time after LPS stimulation can be optimized (e.g., 6-24 hours) depending on the cytokine of interest.[6][8]

  • Supernatant Collection: After incubation, centrifuge the plates to pellet any cells and collect the supernatant.

  • ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[8]

  • Data Analysis: Calculate the cytokine concentrations based on the standard curves provided with the kits. Determine the percentage inhibition of each cytokine compared to the LPS-only treated group.

Protocol 4: Western Blot Analysis for NF-κB and MAPK Pathways
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Follow steps 2-3 from Protocol 2, but use shorter LPS stimulation times (e.g., 15-60 minutes) to observe the phosphorylation of signaling proteins.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK, and JNK overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Perform densitometric analysis of the bands using image analysis software. Normalize the phosphorylated protein levels to their respective total protein levels.

Data Presentation

Quantitative data should be summarized in clear and concise tables. Below are examples of how to structure the data.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%) ± SD
Control (0.1% DMSO)100.0 ± 4.5
198.7 ± 5.1
597.2 ± 3.9
1095.5 ± 4.2
2591.8 ± 6.0
5085.3 ± 5.5
10060.1 ± 7.3

Table 2: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Control5.2 ± 1.13.8 ± 0.94.5 ± 1.3
LPS (1 µg/mL)100.0 ± 8.2100.0 ± 9.5100.0 ± 10.1
LPS + 13-DHA (5 µM)75.4 ± 6.3**80.1 ± 7.778.9 ± 8.0
LPS + 13-DHA (10 µM)52.1 ± 5.8 58.3 ± 6.155.4 ± 6.5
LPS + 13-DHA (25 µM)28.9 ± 4.135.6 ± 4.9 31.7 ± 5.2
IC₅₀ (µM) ~11.5 ~14.8 ~13.9
*Data are presented as mean ± SD. Statistical significance compared to the LPS control group is denoted by *p < 0.05, **p < 0.01, **p < 0.001.

Table 3: Effect of this compound on NF-κB and MAPK Pathway Protein Phosphorylation

Treatmentp-p65 / p65 (Relative Density)p-IκBα / IκBα (Relative Density)p-p38 / p38 (Relative Density)
Control0.15 ± 0.030.11 ± 0.020.20 ± 0.04
LPS (1 µg/mL)1.00 ± 0.121.00 ± 0.151.00 ± 0.11
LPS + 13-DHA (25 µM)0.45 ± 0.08 0.51 ± 0.090.58 ± 0.07***
*Data are presented as mean ± SD relative to the LPS control group. **p < 0.001.

References

Synthesis of 13-Dehydroxyindaconitine Derivatives for SAR Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine is a naturally occurring C19-diterpenoid alkaloid found in plants of the Aconitum genus. Like other aconitine-type alkaloids, it possesses a complex and rigid polycyclic skeleton, making it an intriguing scaffold for medicinal chemistry. Preliminary studies have indicated its potential as an antioxidant, anti-inflammatory, and anticancer agent. However, the therapeutic development of aconitine-type alkaloids is often hampered by their inherent toxicity. To unlock the full therapeutic potential of this compound, the synthesis and biological evaluation of novel derivatives are crucial for establishing robust Structure-Activity Relationships (SAR). This document provides detailed application notes and protocols for the semi-synthesis of this compound derivatives and summarizes the expected SAR based on studies of closely related aconitine (B1665448) analogs.

Core Structure

The core structure of this compound serves as the starting point for derivatization. Key functional groups amenable to modification include the C8-acetate, the C14-benzoate, and the N-ethyl group.

Data Presentation: Structure-Activity Relationship (SAR) Insights from Aconitine Analogs

While specific quantitative data for this compound derivatives are not yet available in the public domain, extensive research on analogous aconitine compounds provides valuable insights into the likely SAR. The following tables summarize the anti-inflammatory and anticancer activities of various C8- and C14-modified aconitine derivatives, which can guide the design of novel this compound analogs.

Table 1: Anti-inflammatory Activity of Aconitine Derivatives

CompoundModificationAssayIC50 (µg/mL)Reference
Aconitine-LPS-induced NO production in RAW264.7 cells>100[1]
BenzoylaconineC8-deacetylationLPS-induced NO production in RAW264.7 cells38.71[1]
AconineC8-deacetylation, C14-debenzoylationLPS-induced NO production in RAW264.7 cells>100[1]
Derivative 33C8-deacetylation, C14-modificationIL-6 production in RAW264.7 macrophages29.60[1]
Derivative 34C8-deacetylation, C14-modificationIL-6 production in RAW264.7 macrophages18.87[1]
Derivative 35C8-deacetylation, C14-modificationIL-6 production in RAW264.7 macrophages25.39[1]

Table 2: Anticancer Activity of Aconitine Derivatives

CompoundModificationCell LineIC50 (µM)Reference
Aconitine-MCF-7 (Breast Cancer)>60[1]
Aconitine-A549 (Lung Cancer)>60[1]
Aconitine-HCT-15 (Colon Cancer)>60[1]
Aconitine Linoleate (24o)C8-ester modificationMCF-7/ADR (Drug-resistant Breast Cancer)7.02[1]
Aconitine Linoleate (24o)C8-ester modificationCMT-7364 (Canine Mammary Carcinoma)8.14[1]
bis[O-(14-benzoylaconine-8-yl)]suberateDimeric C8-esterMCF-7 (Breast Cancer)4-28[2]
bis[O-(14-benzoylaconine-8-yl)]suberateDimeric C8-esterHCT-15 (Colon Cancer)4-28[2]

Key SAR Observations from Aconitine Analogs:

  • C8-Position: The C8-acetyl group is crucial for toxicity. Its hydrolysis to a hydroxyl group (as in benzoylaconine) significantly reduces toxicity while often retaining or enhancing anti-inflammatory activity.[3][4] Esterification at C8 with long-chain fatty acids or dicarboxylic acids can lead to potent anticancer compounds.[2][5]

  • C14-Position: The C14-benzoyl group is also a key contributor to toxicity.[6] Modification or removal of this group can modulate biological activity.

  • N-Ethyl Group: The N-ethyl group can be modified to alter the polarity and pharmacological properties of the molecule. N-deethylation followed by acylation can lead to derivatives with altered activity profiles.

Experimental Protocols

The following are generalized protocols for the semi-synthesis of this compound derivatives based on established methods for other aconitine alkaloids. Researchers should optimize these protocols for the specific substrate and desired product.

Protocol 1: Selective C8-Deacetylation of this compound

Objective: To selectively hydrolyze the C8-acetyl group to yield C8-hydroxyl-13-dehydroxyindaconitine (a benzoyl-13-dehydroxyindaconine analog).

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Add a solution of NaOH or KOH (1.1 equivalents) in water to the flask.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, neutralize the reaction mixture with a dilute solution of hydrochloric acid (HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired C8-deacetylated derivative.

Protocol 2: Esterification of C8-Hydroxyl-13-dehydroxyindaconitine

Objective: To introduce new ester functionalities at the C8 position.

Materials:

  • C8-hydroxyl-13-dehydroxyindaconitine (from Protocol 1)

  • Carboxylic acid or Acyl chloride of choice (1.5 equivalents)

  • Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI) (1.5 equivalents) - if starting from a carboxylic acid

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Triethylamine (B128534) (TEA) or Pyridine (2 equivalents) - if starting from an acyl chloride

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure (using a carboxylic acid and DCC):

  • Dissolve C8-hydroxyl-13-dehydroxyindaconitine (1 equivalent), the desired carboxylic acid (1.5 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: N-Deethylation and N-Acylation

Objective: To modify the N-ethyl group.

Materials:

  • This compound

  • Von Braun reagent (Cyanogen bromide - Caution: Highly Toxic ) or other N-dealkylation reagents.

  • Acyl chloride or anhydride (B1165640) of choice

  • Base (e.g., Triethylamine)

  • Appropriate solvents (e.g., Chloroform, DCM)

Procedure (Conceptual - Requires specialized handling):

  • N-Deethylation (e.g., using Von Braun reaction): This reaction is hazardous and should be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions. The reaction of this compound with cyanogen (B1215507) bromide would yield an N-cyano-N-deethyl derivative, which can then be hydrolyzed to the secondary amine.

  • N-Acylation: The resulting N-deethyl-13-dehydroxyindaconitine can be acylated using a variety of acylating agents (acyl chlorides, anhydrides) in the presence of a base like triethylamine to yield the desired N-acyl derivatives.

Mandatory Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow This compound This compound C8-OH-13-dehydroxyindaconitine C8-OH-13-dehydroxyindaconitine This compound->C8-OH-13-dehydroxyindaconitine Protocol 1: NaOH, MeOH/H2O N-deethyl-13-dehydroxyindaconitine N-deethyl-13-dehydroxyindaconitine This compound->N-deethyl-13-dehydroxyindaconitine Protocol 3 (Part 1): N-Deethylation C8-Ester Derivatives C8-Ester Derivatives C8-OH-13-dehydroxyindaconitine->C8-Ester Derivatives Protocol 2: RCOOH, DCC, DMAP N-Acyl Derivatives N-Acyl Derivatives N-deethyl-13-dehydroxyindaconitine->N-Acyl Derivatives Protocol 3 (Part 2): RCOCl, Et3N Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NFkB TLR4->NFkB activates Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines induces transcription of (e.g., TNF-α, IL-6) Derivative Derivative Derivative->NFkB inhibits

References

Application Notes & Protocols: In Vivo Experimental Design for 13-Dehydroxyindaconitine Studies in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

13-Dehydroxyindaconitine is a C20-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium genera.[1][2] These alkaloids are known for their complex structures and significant pharmacological activities, which include analgesic, anti-inflammatory, and neurotropic effects.[1][3] Preliminary evidence suggests that this compound possesses antioxidant and anti-inflammatory properties by modulating inflammatory pathways and inhibiting the production of pro-inflammatory cytokines.[4] However, like many diterpenoid alkaloids, there is a potential for toxicity, particularly cardiotoxicity, which necessitates careful in vivo evaluation.[4]

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound in rodent models. The protocols outlined below cover acute toxicity, analgesic efficacy, anti-inflammatory activity, and potential cardiotoxicity, providing researchers with the necessary methodologies to assess its therapeutic potential and safety profile.

Logical Progression of In Vivo Studies

A systematic approach is crucial for evaluating a novel compound. The following workflow illustrates the logical progression from initial safety assessments to efficacy and long-term toxicity studies.

G cluster_0 Phase 1: Safety & Dosing cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Safety & Chronic Effects Tox_Acute Acute Toxicity Study (LD50 Determination) Dose_Range Dose Range Finding Tox_Acute->Dose_Range Establishes safe dose range Analgesic Analgesic Studies (Hot Plate, Writhing, Formalin) Dose_Range->Analgesic Anti_Inflam Anti-inflammatory Study (Paw Edema) Dose_Range->Anti_Inflam Cardio Cardiotoxicity Screening (ECG) Analgesic->Cardio Efficacious doses tested for safety Anti_Inflam->Cardio Tox_Repeat Repeated-Dose Toxicity (Sub-acute) Cardio->Tox_Repeat Proceed if safety profile is acceptable

Caption: Logical workflow for in vivo studies of this compound.

Acute Oral Toxicity Study (LD50)

Objective: To determine the median lethal dose (LD50) of this compound and to identify signs of acute toxicity. This study is essential for establishing a safe dose range for subsequent efficacy studies.

Protocol:

  • Animal Model: Healthy, young adult Swiss albino mice (6-8 weeks old, 20-25g) of both sexes.

  • Acclimatization: Animals are acclimatized for at least 7 days, housed in standard conditions with free access to food and water.

  • Grouping: Five groups of 10 animals each (5 male, 5 female). One group serves as the control (vehicle), and the other four receive graded doses of the compound.

  • Dose Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally via gavage. Doses are selected based on a preliminary range-finding study.

  • Observation: Animals are observed continuously for the first 4 hours post-administration and then periodically for 14 days. Observations include changes in skin, fur, eyes, motor activity, behavior, and signs of tremors, convulsions, or salivation.

  • Data Collection: Mortality is recorded for each group over the 14-day period. Body weight is recorded at day 0, 7, and 14.

  • Analysis: The LD50 is calculated using a recognized statistical method, such as Probit analysis.

Data Presentation:

Dose (mg/kg)No. of AnimalsNo. of Deaths% MortalitySigns of Toxicity Observed
Vehicle1000None
1010110Sedation
2010330Sedation, Ataxia
4010660Ataxia, Tremors
8010990Convulsions, Lethargy

Analgesic Activity Assessment

The analgesic properties of a compound can be assessed using models that evaluate responses to thermal, chemical, or inflammatory pain stimuli.

Hot Plate Test (Thermal Nociception)

Objective: To evaluate the central analgesic activity of this compound.

Protocol:

  • Animal Model: Swiss albino mice (20-25g).

  • Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • Animals are placed on the hot plate, and the time taken to show nociceptive responses (e.g., paw licking, jumping) is recorded as the reaction time or latency.

    • A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • The basal reaction time is recorded for each mouse before treatment.

    • Animals are divided into groups: Vehicle control, Positive control (e.g., Morphine, 10 mg/kg), and this compound test groups (e.g., 5, 10, 20 mg/kg, p.o.).

    • Reaction times are measured at 30, 60, 90, and 120 minutes post-administration.[5]

Data Presentation:

Treatment GroupDose (mg/kg)Reaction Time (seconds) at Time (min)
0
Vehicle Control-7.2 ± 0.5
Morphine107.3 ± 0.4
13-Dehydroxy...57.1 ± 0.5
13-Dehydroxy...107.4 ± 0.6
13-Dehydroxy...207.2 ± 0.5
*p < 0.05 compared to vehicle control
Acetic Acid-Induced Writhing Test (Visceral Nociception)

Objective: To evaluate the peripheral analgesic activity of the compound. This test is sensitive for detecting the effects of non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Protocol:

  • Animal Model: Swiss albino mice (20-25g).

  • Procedure:

    • Animals are pre-treated with vehicle, a positive control (e.g., Aspirin, 200 mg/kg), or this compound.[5]

    • After 60 minutes, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally to induce writhing (a characteristic stretching behavior).[5]

    • Immediately after injection, each mouse is placed in an observation chamber, and the number of writhes is counted for 20 minutes.[6]

    • The percentage inhibition of writhing is calculated for each group compared to the control.

Data Presentation:

Treatment GroupDose (mg/kg)Mean No. of Writhes (± SEM)% Inhibition
Vehicle Control-45.6 ± 3.1-
Aspirin20015.2 ± 1.866.7%
13-Dehydroxy...532.4 ± 2.528.9%
13-Dehydroxy...1023.1 ± 2.149.3%
13-Dehydroxy...2016.5 ± 1.963.8%
*p < 0.05 compared to vehicle control

Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.

Protocol:

  • Animal Model: Wistar rats (150-200g).

  • Procedure:

    • The initial volume of the left hind paw of each rat is measured using a plethysmometer.

    • Animals are grouped and treated orally with vehicle, a positive control (e.g., Indomethacin, 10 mg/kg), or this compound.

    • One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the left hind paw to induce inflammation.[7]

    • Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

    • The percentage inhibition of edema is calculated.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL ± SEM) at Hour 3% Inhibition
Vehicle Control-0.85 ± 0.07-
Indomethacin100.32 ± 0.0462.4%
13-Dehydroxy...100.61 ± 0.0628.2%
13-Dehydroxy...200.45 ± 0.0547.1%
13-Dehydroxy...400.35 ± 0.0458.8%
*p < 0.05 compared to vehicle control
Potential Anti-inflammatory Signaling Pathway

This compound may exert its anti-inflammatory effects by inhibiting key signaling pathways like NF-κB and MAPK, which lead to a downstream reduction in pro-inflammatory mediators.[4][8][9]

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., Carrageenan, LPS) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPKs (p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK Cytokines Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS, COX-2) MAPK->Cytokines activates transcription factors IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Cytokines upregulates transcription Compound This compound Compound->MAPK Inhibits Compound->IKK Inhibits Inflammation Inflammation (Edema, Pain) Cytokines->Inflammation

Caption: Plausible anti-inflammatory signaling pathway inhibited by the compound.

Cardiotoxicity Assessment

Given that cardiotoxicity is a known risk for some diterpenoid alkaloids, an early assessment is critical.[4]

Protocol:

  • Animal Model: Sprague-Dawley rats (250-300g).

  • Procedure:

    • Rats are anesthetized (e.g., with isoflurane (B1672236) or ketamine/xylazine).

    • Subcutaneous needle electrodes are placed for a standard Lead II electrocardiogram (ECG) recording.

    • A baseline ECG is recorded for 15 minutes.

    • Animals are administered a single intravenous (i.v.) or intraperitoneal (i.p.) dose of vehicle, a positive control (e.g., doxorubicin), or this compound at therapeutically relevant and higher doses.[10][11]

    • ECG is continuously monitored for at least 2 hours post-administration.

    • Key parameters are analyzed: Heart Rate (HR), PR interval, QRS duration, and QT interval (corrected for heart rate, QTc).

    • Arrhythmias or significant morphological changes in the ECG waveform are noted.

Data Presentation:

Treatment GroupDose (mg/kg)Heart Rate (bpm)PR Interval (ms)QRS Duration (ms)QTc Interval (ms)
Vehicle Control-350 ± 1555 ± 320 ± 1.5155 ± 8
13-Dehydroxy...20345 ± 1856 ± 421 ± 1.2158 ± 9
13-Dehydroxy...40310 ± 2065 ± 525 ± 2.0180 ± 11
13-Dehydroxy...80250 ± 2580 ± 732 ± 2.5210 ± 15
*p < 0.05 compared to vehicle control, indicating potential cardiotoxic effects at higher doses.

Repeated-Dose Toxicity Study (13-Week)

Objective: To evaluate the potential adverse effects of this compound following prolonged administration. This study provides information on target organ toxicity and helps determine a No-Observed-Adverse-Effect Level (NOAEL).[12]

Protocol:

  • Animal Model: Sprague-Dawley rats (10/sex/group).[12]

  • Grouping and Dosing: Animals are divided into four groups: control (vehicle) and three dose levels of this compound (low, mid, high), administered daily by oral gavage for 13 weeks.

  • Observations:

    • Clinical Signs: Monitored daily.

    • Body Weight & Food Consumption: Recorded weekly.

    • Clinical Pathology: Blood samples are collected at termination for hematology and serum biochemistry analysis.[12]

    • Urinalysis: Performed prior to termination.

  • Necropsy and Histopathology:

    • At the end of the 13-week period, all animals are euthanized.

    • A full macroscopic examination is performed, and major organs are weighed.

    • A comprehensive set of tissues from the control and high-dose groups are preserved for microscopic histopathological examination.

Data Presentation Summary:

ParameterLow DoseMid DoseHigh DoseObservations
Body Weight Gain No changeNo changeDose-dependent decrease in body weight gain.[13]
Hematology No changeNo changeMinimal changesMinor fluctuations, not clinically significant.
Serum Biochemistry No change↑ ALT↑ ALT, ASTIncreased liver enzymes suggest potential hepatotoxicity.[12]
Organ Weights No changeNo change↑ Liver WeightIncreased absolute and relative liver weights.[12]
Histopathology No findingsNo findingsHepatocellular hypertrophyMicroscopic changes in the liver consistent with biochemical findings.
NOAEL ---The NOAEL is determined as the highest dose at which no adverse effects were observed.

References

Application Notes and Protocols for the Preclinical Formulation of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus.[1][2][3][4] Like other aconitine-type alkaloids, it possesses a complex polycyclic structure. Preliminary studies indicate that this compound exhibits notable antioxidant and anti-inflammatory properties, making it a compound of interest for further preclinical investigation.[5][6][7][8] However, its poor aqueous solubility presents a significant challenge for formulation development in preclinical research.

These application notes provide a comprehensive guide to the formulation of this compound for in vitro and in vivo preclinical studies. The protocols outlined below are based on established methods for formulating poorly soluble natural products, particularly other diterpenoid alkaloids.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for developing a stable and effective formulation. While experimental data for this compound is limited, the following table summarizes its known and predicted properties.

PropertyValueSource/Method
Molecular Formula C₃₄H₄₇NO₉[Vendor Data]
Molecular Weight 613.74 g/mol [Vendor Data]
Appearance White to off-white powder[General Knowledge]
Aqueous Solubility Predicted to be low (<0.1 mg/mL)[Inference from related compounds]
Predicted logP 3.5 - 4.5[Computational Prediction]
Predicted pKa 7.5 - 8.5 (basic)[Computational Prediction for tertiary amine]

Formulation Strategies for Preclinical Research

Given its predicted low aqueous solubility and lipophilic nature, several formulation strategies can be employed for preclinical studies of this compound. The choice of formulation will depend on the specific experimental requirements (e.g., route of administration, desired concentration, and toxicity considerations).

Solubilization for In Vitro Studies

For cell-based assays, it is crucial to prepare a stock solution of this compound that can be further diluted in aqueous cell culture media without precipitation.

Recommended Solvents for Stock Solutions:

SolventMaximum Recommended ConcentrationNotes
Dimethyl sulfoxide (B87167) (DMSO)10-20 mMCommon solvent for in vitro studies. Ensure final DMSO concentration in cell culture is non-toxic (typically ≤ 0.5%).
Ethanol5-10 mMCan be used as an alternative to DMSO. Check for cellular toxicity at the final concentration.
Formulations for In Vivo Studies

For animal studies, the formulation must be biocompatible and suitable for the chosen route of administration (e.g., oral, intravenous, intraperitoneal).

Table of Potential In Vivo Formulations:

Formulation TypeCompositionSuitability
Aqueous Suspension This compound, suspending agent (e.g., 0.5% carboxymethylcellulose), wetting agent (e.g., 0.1% Tween 80) in saline or water.Oral (gavage) administration.
Co-solvent Solution This compound in a mixture of a non-aqueous solvent and water (e.g., 10% DMSO, 40% PEG 400, 50% saline).[9][10]Intravenous (IV) or intraperitoneal (IP) injection. Requires careful screening for toxicity of the co-solvents.
Lipid-based Formulation This compound dissolved in a suitable oil (e.g., sesame oil, corn oil) with or without surfactants.Subcutaneous (SC) or oral administration. Can enhance oral bioavailability.

Experimental Protocols

Protocol for Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 6.14 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

    • If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparation of an Intravenous Co-solvent Formulation
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), injectable grade

    • Polyethylene glycol 400 (PEG 400), injectable grade

    • Sterile saline (0.9% NaCl)

    • Sterile vials

    • Vortex mixer

  • Procedure:

    • Determine the desired final concentration of this compound in the formulation (e.g., 1 mg/mL).

    • In a sterile vial, dissolve the required amount of this compound in DMSO. Use the minimum amount of DMSO necessary for complete dissolution (e.g., 10% of the final volume).

    • Add PEG 400 to the vial (e.g., 40% of the final volume) and vortex until the solution is homogeneous.

    • Slowly add sterile saline to the vial while vortexing to reach the final desired volume.

    • Visually inspect the final formulation for any signs of precipitation.

    • This formulation should be prepared fresh before each experiment and should not be stored.

Visualization of Proposed Signaling Pathways and Experimental Workflow

Based on the known antioxidant and anti-inflammatory properties of related diterpenoid alkaloids, the following signaling pathways are proposed as potential mechanisms of action for this compound.

G cluster_antioxidant Antioxidant Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE Translocates to nucleus and binds to ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces transcription AntioxidantEnzymes->ROS Neutralizes Dehydroxyindaconitine_antioxidant This compound Dehydroxyindaconitine_antioxidant->Nrf2 Promotes dissociation

Caption: Proposed antioxidant signaling pathway of this compound.

G cluster_inflammatory Anti-inflammatory Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 InflammatoryStimuli->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB MAPK->NFkB IkB IκB IKK->IkB Phosphorylates ProinflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProinflammatoryCytokines Induces transcription Dehydroxyindaconitine_inflammatory This compound Dehydroxyindaconitine_inflammatory->MAPK Inhibits Dehydroxyindaconitine_inflammatory->IKK Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G cluster_workflow Experimental Workflow for Preclinical Formulation Start Start: this compound (Powder) Physicochem Physicochemical Characterization (Solubility, pKa, logP) Start->Physicochem FormulationDev Formulation Development Physicochem->FormulationDev InVitroForm In Vitro Formulation (e.g., DMSO stock) FormulationDev->InVitroForm InVivoForm In Vivo Formulation (e.g., Co-solvent, Suspension) FormulationDev->InVivoForm Stability Stability Testing InVitroForm->Stability InVivoForm->Stability InVitroStudies In Vitro Studies (Cell-based assays) Stability->InVitroStudies InVivoStudies In Vivo Studies (PK/PD, Efficacy, Toxicology) Stability->InVivoStudies End End: Preclinical Data InVitroStudies->End InVivoStudies->End

Caption: General experimental workflow for preclinical formulation.

Safety Precautions

Aconitine-type alkaloids are known to be highly toxic, particularly cardiotoxic and neurotoxic.[11] Although the toxicity profile of this compound has not been fully characterized, it should be handled with extreme caution. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All procedures should be performed in a well-ventilated area or a chemical fume hood.

Disclaimer

The information provided in these application notes is intended for guidance in a research setting only. The proposed formulations and protocols may require further optimization based on specific experimental conditions and the physicochemical properties of the particular batch of this compound being used. It is the responsibility of the researcher to ensure the safety and validity of their experimental procedures.

References

Troubleshooting & Optimization

How to improve the yield of 13-Dehydroxyindaconitine extraction?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 13-Dehydroxyindaconitine extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a naturally occurring diterpenoid alkaloid with the molecular formula C₃₄H₄₇NO₉.[1] It is primarily isolated from the roots of Aconitum kusnezoffii Reichb. and Aconitum sungpanense.[1][2] This compound is noted for its antioxidant properties.[1][3]

Q2: What are the general steps involved in the extraction of this compound?

A2: The typical extraction process involves:

  • Plant Material Preparation: Collection, drying, and grinding of the Aconitum plant material (usually the roots) to a fine powder.

  • Solvent Extraction: Extraction of the powdered material with a suitable organic solvent, such as methanol (B129727) or ethanol (B145695), to obtain a crude extract.[1]

  • Purification: Isolation of this compound from the crude extract using chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC).[1]

Q3: Which factors have the most significant impact on the yield of total alkaloid extraction from Aconitum species?

A3: For the extraction of total alkaloids from Aconitum, the most influential factors are typically extraction time, soaking time, and extraction temperature. Optimizing these parameters is crucial for maximizing the yield.

Q4: Can the extraction method significantly affect the final yield?

A4: Yes, the choice of extraction method is critical. Modern techniques like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher efficiency and shorter extraction times compared to traditional methods like maceration or Soxhlet extraction. However, the optimal method can depend on the specific stability of this compound.

Troubleshooting Guide: Low Extraction Yield

Low yield is a common challenge in natural product extraction. This guide addresses specific issues that may be encountered during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Crude Extract Improper Sample Preparation: Insufficient grinding of the plant material reduces the surface area for solvent interaction.Ensure the plant material is dried to a constant weight and finely powdered (e.g., 60 mesh) to increase solvent penetration.[1]
Suboptimal Solvent Choice: The polarity of the solvent may not be ideal for solubilizing this compound.Methanol or ethanol are commonly used for alkaloid extraction.[1] Consider using a hydroalcoholic solution (e.g., 70% methanol) as this can enhance the extraction of certain alkaloids.[1]
Inefficient Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio may be insufficient.Systematically optimize these parameters. For instance, in ultrasonic extraction, a duration of 30 minutes has been used for Aconitum alkaloids.[1] For maceration, a 24-hour period has been reported.[1]
Good Crude Yield, but Low Final Product Degradation of this compound: Diterpenoid alkaloids can be sensitive to heat and pH. Prolonged exposure to high temperatures during methods like Soxhlet extraction can lead to degradation.Employ low-temperature extraction methods. If using heat, ensure the temperature is carefully controlled. During solvent evaporation, use a rotary evaporator under reduced pressure to minimize thermal stress. Maintain a neutral or slightly acidic pH during extraction and purification unless optimized otherwise.
Inefficient Purification: The chromatographic method may not be effectively separating this compound from other compounds, leading to loss of product during fraction collection.Optimize the purification protocol. This may involve using a multi-step approach, such as a combination of different chromatography techniques (e.g., silica (B1680970) gel followed by preparative HPLC). Use a sensitive detection method, such as UV detection at an appropriate wavelength (e.g., 235 nm for some aconitine-type alkaloids), to guide fraction collection.[4]
Loss during Acid-Base Partitioning: Incomplete pH adjustment or insufficient mixing during the liquid-liquid extraction can lead to poor recovery of alkaloids.Ensure the pH is accurately adjusted to the desired acidic (pH 1-2) and basic (pH 9-10) levels using a calibrated pH meter.[1][2] Ensure vigorous mixing during each extraction step to maximize the partitioning of the alkaloids into the appropriate phase.

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction and quantification of alkaloids from Aconitum kusnezoffii.

Protocol 1: Comprehensive Extraction of Total Alkaloids from Aconitum kusnezoffii

This protocol combines maceration, ultrasonic, and Soxhlet extraction for a comprehensive extraction of total alkaloids.

  • Sample Preparation: Air-dry and grind the roots of Aconitum kusnezoffii to a homogeneous powder (60 mesh). Further dry the powder in an oven at 60°C for 6 hours to a constant weight.[1]

  • Maceration: Mix 40 g of the powdered sample with 1000 mL of 70% methanol and let it macerate for 24 hours.[1]

  • Filtration: Filter the resulting solution.

  • Ultrasonic Extraction: Take the filtered residue and add 400 mL of 70% methanol. Perform ultrasonic extraction for 30 minutes.[1]

  • Soxhlet Extraction: Filter the solution from the ultrasonic step and subject the residue to Soxhlet extraction with 300 mL of 70% methanol for 2 hours.[1]

  • Concentration: Combine all three filtrates and recover the methanol using a rotary evaporator.

  • Acid-Base Partitioning:

    • Cool the concentrated extract at 4°C for 24 hours.

    • Add 250 mL of water to the extract at 25°C.

    • Adjust the pH of the solution to 1–2 with dilute hydrochloric acid.

    • Adjust the pH to 9–10 with ammonia (B1221849) water.

    • Extract the solution three times with an equal volume of dichloromethane (B109758). The combined dichloromethane phases contain the total alkaloids.[1][2]

Protocol 2: Quantification of Aconitine-type Alkaloids by HPLC

This protocol provides a general framework for the quantitative analysis of diester-diterpene type alkaloids.

  • Chromatographic System: Utilize an HPLC system with a C18 stationary phase column.[4]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and a buffer solution (e.g., acetic acid-triethylamine, pH 6.25) in a ratio of approximately 71:29.[4]

  • Detection: Set the detection wavelength to 235 nm for monitoring the alkaloids.[4]

  • Standard Preparation: Prepare stock solutions of reference standards for the alkaloids of interest in a suitable solvent (e.g., 70% methanol).

  • Sample Preparation: Filter the final extract through a 0.22-μm nylon membrane before injection into the HPLC system.[1]

  • Analysis: Inject the prepared sample and standards into the HPLC system and quantify the amount of this compound by comparing the peak area with the calibration curve generated from the reference standards.

Visualizations

Diterpenoid Alkaloid Biosynthesis Pathway

The following diagram illustrates the initial steps in the biosynthetic pathway of diterpenoid alkaloids in Aconitum species. This pathway begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through several enzymatic steps to form the atisine (B3415921) skeleton, a key intermediate in the formation of various aconitine-type alkaloids.

Diterpenoid_Alkaloid_Biosynthesis MVA Mevalonate (MVA) Pathway IPP Isopentenyl Diphosphate (IPP) MVA->IPP MEP Methylerythritol (MEP) Pathway MEP->IPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPPS ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP CPS ent_Kaurene ent-Kaurene / ent-Atiserene ent_CPP->ent_Kaurene KS/KSL Atisine_Skeleton Atisine Skeleton ent_Kaurene->Atisine_Skeleton Oxidation, Hydroxylation, Incorporation of β-ethanolamine DAs Diterpenoid Alkaloids (e.g., this compound) Atisine_Skeleton->DAs Modifications & Rearrangements

Caption: Biosynthetic pathway of diterpenoid alkaloids.

Troubleshooting Workflow for Low Extraction Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low extraction yield for this compound.

Troubleshooting_Workflow Start Low Yield of this compound Check_Crude Is the crude extract yield low? Start->Check_Crude Check_Plant Review Plant Material Preparation: - Finely powdered? - Properly dried? Check_Crude->Check_Plant Yes Check_Degradation Consider Compound Degradation: - High temperature? - Extreme pH? Check_Crude->Check_Degradation No Check_Extraction Review Extraction Parameters: - Solvent choice? - Time, Temperature, Ratio? Check_Plant->Check_Extraction Optimize_Prep Optimize Grinding and Drying Check_Plant->Optimize_Prep Optimize_Extraction Optimize Extraction Conditions Check_Extraction->Optimize_Extraction Check_Purification Review Purification Protocol: - Chromatography conditions? - Fraction collection? Check_Degradation->Check_Purification Optimize_Stability Use Milder Conditions Check_Degradation->Optimize_Stability Check_Partitioning Review Acid-Base Partitioning: - Accurate pH adjustment? - Sufficient mixing? Check_Purification->Check_Partitioning Optimize_Purification Optimize Chromatography Check_Purification->Optimize_Purification Optimize_Partitioning Refine Partitioning Technique Check_Partitioning->Optimize_Partitioning

Caption: Troubleshooting workflow for low extraction yield.

References

Overcoming solubility issues of 13-Dehydroxyindaconitine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 13-Dehydroxyindaconitine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a naturally occurring diterpenoid alkaloid with potential antioxidant, anti-inflammatory, and anticancer properties.[1] Like many other alkaloids, it is a lipophilic molecule and exhibits poor solubility in water. This low aqueous solubility can be a significant hurdle in experimental settings, particularly for in vitro and in vivo assays that require the compound to be in a dissolved state in a physiological buffer.

Q2: What is the expected aqueous solubility of this compound?

Q3: What are the initial recommended steps for dissolving this compound for an experiment?

A3: It is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[5] This stock solution can then be serially diluted into your aqueous experimental buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v for cell-based assays) to avoid solvent-induced toxicity or off-target effects.[6][7]

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds. This occurs because the compound is no longer soluble when the solvent polarity dramatically increases. Please refer to the Troubleshooting Guide section for a step-by-step approach to resolving this issue.

Troubleshooting Guide: Precipitation Issues

Issue: Compound precipitates immediately upon dilution into aqueous buffer.
Possible Cause Troubleshooting Step
Localized High Concentration Instead of adding the stock solution to the buffer, try adding the small volume of the stock solution to the side of the tube and then gently washing it down with the buffer while vortexing. This ensures rapid and even dispersion.[6]
Final Concentration Exceeds Solubility Limit The desired final concentration may be too high for the aqueous buffer, even with a small amount of co-solvent. Try lowering the final concentration of this compound.
Buffer Incompatibility High salt concentrations in the buffer can sometimes lead to "salting out" of the compound. If possible, try using a buffer with a lower ionic strength.
Issue: The final solution is cloudy or shows a Tyndall effect.
Possible Cause Troubleshooting Step
Formation of Colloidal Suspension The compound may not be fully dissolved but has formed a fine suspension of nanoparticles. While this may be acceptable for some assays, it can lead to inaccurate results in others. Consider using a solubility enhancer.
Incomplete Dissolution of Stock Ensure that the initial stock solution in the organic solvent is completely clear and free of any particulates before dilution. Gentle warming or sonication of the stock solution might be necessary.

Strategies for Enhancing Aqueous Solubility

For experiments requiring higher concentrations of this compound than achievable with a simple co-solvent approach, several solubility enhancement techniques can be employed.

pH Adjustment

Since this compound is an alkaloid, it is a basic compound. Adjusting the pH of the aqueous solution to be more acidic can increase its solubility by forming a more soluble salt.[][8]

Table 1: Hypothetical pH-Dependent Solubility of this compound

pHExpected Solubility (µg/mL)
7.4< 1
6.010 - 20
5.050 - 100
4.0> 200

Note: This data is illustrative and should be experimentally determined.

Co-solvents

Using a higher percentage of a water-miscible organic solvent can increase solubility. However, the final concentration must be compatible with the experimental system.

Table 2: Common Co-solvents and Typical Final Concentrations for In Vitro Assays

Co-solventTypical Final Concentration (v/v)
DMSO< 0.5%
Ethanol< 1%
Polyethylene Glycol 400 (PEG 400)1 - 5%
Propylene Glycol1 - 5%
Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, thereby increasing their apparent solubility in aqueous solutions.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.

Table 3: Hypothetical Solubility Enhancement with HP-β-Cyclodextrin

HP-β-CD Concentration (w/v)Apparent Solubility of this compound (µg/mL)
0%< 1
1%25 - 50
5%150 - 250
10%> 500

Note: This data is illustrative and should be experimentally determined.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound powder (MW: 613.74 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, precision balance.

  • Procedure:

    • Weigh out 6.14 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulates.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using pH Adjustment
  • Materials: 10 mM stock solution of this compound in DMSO, experimental buffer (e.g., PBS), 1 M HCl, 1 M NaOH, pH meter.

  • Procedure:

    • Start with your experimental buffer at the desired volume.

    • Slowly add small increments of 1 M HCl to lower the pH to the target value (e.g., pH 5.0). Monitor the pH continuously.

    • Once the desired pH is reached and stable, add the required volume of the this compound DMSO stock solution dropwise while vortexing to achieve the final concentration.

    • Check the pH again and adjust if necessary.

    • Visually inspect for any signs of precipitation.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Materials: this compound powder, HP-β-CD, deionized water, magnetic stirrer, and stir bar.

  • Procedure (Kneading Method):

    • Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10% w/v in deionized water).

    • In a glass mortar, place the required amount of this compound powder.

    • Slowly add the HP-β-CD solution to the powder while triturating with a pestle to form a paste.

    • Continue kneading for 30-60 minutes.

    • The resulting paste can be dried and then reconstituted with the experimental buffer, or the paste can be slowly diluted with the buffer to the final volume.

    • Filter the final solution through a 0.22 µm filter to remove any undissolved particles.

Visualizations

experimental_workflow cluster_prep Preparation of Stock Solution cluster_solubilization Solubilization Strategy cluster_assay Experimental Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve strategy Choose Method dissolve->strategy ph_adjust pH Adjustment strategy->ph_adjust cosolvent Co-solvent strategy->cosolvent cyclodextrin Cyclodextrin strategy->cyclodextrin cell_culture Cell-based Assay ph_adjust->cell_culture enzyme_assay Enzyme Assay ph_adjust->enzyme_assay cosolvent->cell_culture cosolvent->enzyme_assay cyclodextrin->cell_culture cyclodextrin->enzyme_assay

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_stimulus External Stimulus cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus stimulus Inflammatory Stimulus IKK IKK Complex stimulus->IKK IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p50/p65) transcription Gene Transcription (Pro-inflammatory cytokines) NFkB->transcription Translocation IkB_NFkB->IkB Ubiquitination & Degradation IkB_NFkB->NFkB Release compound This compound compound->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Troubleshooting peak tailing in 13-Dehydroxyindaconitine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 13-Dehydroxyindaconitine, with a focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, exhibiting a "tail" that extends from the apex towards the end of the chromatogram.[1] In an ideal chromatogram, peaks are symmetrical and Gaussian in shape. For quantitative analysis of this compound, peak tailing is problematic as it can lead to:

  • Reduced Resolution: Tailing peaks may overlap with adjacent peaks, making accurate quantification challenging.[1]

  • Inaccurate Integration: The asymmetrical shape can cause errors in peak area calculation, impacting the accuracy of quantitative results.[1]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively affect the limit of detection (LOD) and limit of quantitation (LOQ).[1]

This compound is a diterpenoid alkaloid, and its basic nature makes it particularly susceptible to peak tailing due to interactions within the HPLC system.[1][2]

Q2: What are the primary causes of peak tailing for a basic compound like this compound?

A2: The most common cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[1] Key factors include:

  • Silanol (B1196071) Interactions: Silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface.[3] At mobile phase pH values above 3, these silanol groups can become ionized (SiO-) and interact electrostatically with the protonated form of the basic this compound. This secondary retention mechanism is a major cause of peak tailing.[1][4]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, both the ionized and non-ionized forms of the analyte will be present, leading to peak broadening and tailing.[5]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak distortion, including tailing.[1]

  • Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, leading to poor peak shape.[1]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[5]

Q3: What is an acceptable peak tailing factor?

A3: The tailing factor (Tf), also known as the asymmetry factor (As), is a measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak. In general, a tailing factor between 0.9 and 1.2 is considered good. For many applications, a tailing factor up to 1.5 may be acceptable.[4] However, for high-precision quantitative methods, a value as close to 1.0 as possible is desired.[1]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.

Step 1: Initial Assessment and Diagnosis

Before making any changes to your method, it's crucial to identify the potential cause of the peak tailing.

Start Peak Tailing Observed Check_All_Peaks Are all peaks tailing? Start->Check_All_Peaks Check_Analyte_Peak Is only the this compound peak tailing? Check_All_Peaks->Check_Analyte_Peak No System_Issue Potential System Issue: - Extra-column volume - Column void/contamination - Detector setting Check_All_Peaks->System_Issue Yes Chemical_Issue Potential Chemical Interaction: - Silanol interactions - Mobile phase pH - Sample solvent mismatch Check_Analyte_Peak->Chemical_Issue Yes Overload_Issue Potential Overload Issue: - Sample concentration too high Check_Analyte_Peak->Overload_Issue Also consider

Caption: Initial diagnosis workflow for peak tailing.

Step 2: Addressing Chemical Interactions

Secondary chemical interactions are the most frequent cause of peak tailing for basic compounds like this compound.

Analyte This compound (Basic) Interaction Secondary Ionic Interaction Analyte->Interaction Silanol Residual Silanol Groups (Si-OH) on C18 Column Silanol->Interaction Tailing Peak Tailing Interaction->Tailing Solution1 Increase Mobile Phase pH (e.g., pH 10 with NH4HCO3) Solution1->Interaction Suppresses silanol ionization Solution2 Add a Competing Base (e.g., Triethylamine) Solution2->Interaction Masks silanol sites Solution3 Use an End-Capped Column Solution3->Silanol Reduces available sites

Caption: Mitigating secondary interactions causing peak tailing.

Troubleshooting Actions for Chemical Interactions:

ProblemRecommended Solution
Silanol Interactions 1. Adjust Mobile Phase pH: For basic compounds like this compound, increasing the pH of the mobile phase (e.g., to pH 10 with ammonium (B1175870) bicarbonate) can suppress the ionization of residual silanol groups, thereby reducing secondary interactions.[6] 2. Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites.[7]
Inappropriate Mobile Phase pH Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to maintain a single ionic form of the analyte.
Sample Solvent Mismatch The sample should ideally be dissolved in the initial mobile phase. If a stronger solvent is used for sample dissolution, it can cause peak distortion. If necessary, reduce the injection volume.
Column Choice Use a modern, high-purity, end-capped C18 column. End-capping chemically modifies the silica (B1680970) surface to minimize the number of accessible free silanol groups.[3]
Step 3: Investigating System and Method Parameters

If adjusting the mobile phase and column chemistry does not resolve the issue, consider other system and method parameters.

Troubleshooting Actions for System and Method Parameters:

ParameterPotential Cause of TailingRecommended Action
Sample Concentration Column Overload: Injecting too much analyte can saturate the column, leading to peak broadening and tailing.[1]Reduce the sample concentration by diluting the sample (e.g., by a factor of 10) and re-inject. If the peak shape improves, column overload was the likely cause.
Extra-Column Volume Long or wide-bore tubing between the injector, column, and detector can cause band broadening.Minimize tubing length and use a smaller internal diameter (e.g., 0.12 mm). Ensure all fittings are properly connected to avoid dead volume.
Column Health Contamination or Void: A blocked frit or a void at the head of the column can distort peak shape.1. Flush the Column: Reverse flush the column (if permitted by the manufacturer) with a strong solvent to remove contaminants. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. 3. Replace the Column: If flushing does not improve performance, the column may need to be replaced.
Flow Rate A flow rate that is too high or too low for the column dimensions and particle size can affect peak shape.Ensure the flow rate is optimized for your column. Consult the column manufacturer's guidelines.

Example Experimental Protocol for this compound Analysis

The following is a representative HPLC method for the analysis of Aconitum alkaloids, which can be adapted for this compound.

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: AcetonitrileB: Ammonium bicarbonate buffer (e.g., 10 mM, pH adjusted to 10.0 with ammonia)[6]
Gradient Elution A typical gradient might start with a lower concentration of acetonitrile, increasing over time to elute the alkaloids. For example: 0-20 min, 20-40% A; 20-30 min, 40-60% A.
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Column Temperature 25-30 °C
Injection Volume 10-20 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition.

References

Optimizing Chromatographic Separations for 13-Dehydroxyindaconitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Shanghái, China - Researchers, scientists, and professionals in drug development now have access to a comprehensive technical support center designed to streamline the chromatographic analysis of 13-Dehydroxyindaconitine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mobile phase optimization and overall experimental execution.

This compound is a naturally occurring alkaloid with recognized antioxidant properties. Accurate and efficient chromatographic separation is crucial for its identification, quantification, and further research into its therapeutic potential. This guide offers practical solutions and in-depth experimental protocols to enhance separation efficiency and ensure reliable results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the chromatography of this compound, offering step-by-step solutions.

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Secondary interactions with residual silanols on the column. - Column overload.- Adjust the mobile phase pH with an acidic modifier like formic acid (0.1%) to ensure the analyte is in a single ionic form.[1][2][3] - Add a competitive base like triethylamine (B128534) (TEA) to the mobile phase to block active silanol (B1196071) sites. - Reduce the sample concentration or injection volume.
Inadequate Resolution Between Peaks - Mobile phase composition is not optimal. - Inappropriate column chemistry. - Gradient slope is too steep.- Optimize the organic modifier (acetonitrile or methanol) percentage. Acetonitrile (B52724) often provides better resolution for aconitine-type alkaloids.[1] - Experiment with different C18 columns from various manufacturers as selectivity can vary. - Flatten the gradient over the elution range of the target analyte to improve separation.
Fluctuating Retention Times - Inconsistent mobile phase preparation. - Unstable column temperature. - Pump malfunction or leaks.- Ensure accurate and consistent preparation of the mobile phase, including the concentration of additives. - Use a column oven to maintain a constant temperature (e.g., 30°C or 40°C).[2][3] - Check the HPLC system for leaks and ensure the pump is delivering a stable flow rate.
Low Signal Intensity or Sensitivity - Suboptimal detection wavelength. - Analyte degradation. - Inefficient ionization in mass spectrometry.- Determine the UV maximum absorbance for this compound (typically around 238-240 nm for related alkaloids).[4] - Prepare fresh samples and standards to avoid degradation. - For LC-MS, optimize the mobile phase for efficient ionization. Acidic modifiers like formic acid in the positive ion mode are commonly used.[1][5]
High Backpressure - Blockage in the column or system. - Particulate matter from the sample. - Mobile phase precipitation.- Filter all samples and mobile phases before use. - Use a guard column to protect the analytical column. - If pressure is still high, reverse-flush the column (if permitted by the manufacturer).

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for optimizing the separation of this compound?

A1: A common starting point for aconitine (B1665448) alkaloids is a gradient elution using a C18 column with a mobile phase consisting of acetonitrile (Solvent B) and water (Solvent A), both containing an acidic modifier. A typical modifier is 0.1% formic acid to improve peak shape and aid in mass spectrometry detection.[1][3] A starting gradient could be 10-15% acetonitrile, ramping up to 80-95% over 15-20 minutes.

Q2: Should I use acetonitrile or methanol (B129727) as the organic modifier?

A2: Acetonitrile is often preferred for the analysis of aconitine alkaloids as it typically provides higher signal-to-noise ratios and better resolution compared to methanol.[1] However, methanol can offer different selectivity and may be useful in optimizing separations of complex mixtures.

Q3: What type of column is most suitable for this compound analysis?

A3: A reversed-phase C18 column is the most commonly used stationary phase for the separation of aconitine alkaloids.[1][2][3] Columns with particle sizes of 5 µm are standard for HPLC, while smaller particles (e.g., 1.7 µm or 3 µm) are used in UHPLC for faster and more efficient separations.[3]

Q4: How can I improve the ionization of this compound for LC-MS analysis?

A4: For positive ion mode electrospray ionization (ESI-MS), the addition of an acid to the mobile phase is crucial. Formic acid at a concentration of 0.1% is widely used as it protonates the analyte, leading to a strong [M+H]⁺ signal.[1][3][5] Ammonium (B1175870) formate (B1220265) or ammonium bicarbonate buffers can also be employed, particularly when pH control is critical for separation.[2]

Q5: What are the key parameters to consider during method development?

A5: The critical parameters to optimize include the choice of organic solvent (acetonitrile vs. methanol), the type and concentration of the mobile phase additive (e.g., formic acid, ammonium formate), the gradient profile, column temperature, and flow rate. A systematic approach, such as evaluating one parameter at a time or using design of experiments (DoE), can lead to a robust and optimized method.

Experimental Protocols

General HPLC Method for Aconitine Alkaloids

This protocol is a generalized starting point based on methods for related compounds and should be optimized for this compound.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 15% B

    • 5-20 min: 15-50% B

    • 20-25 min: 50-90% B

    • 25-30 min: 90% B (hold)

    • 30.1-35 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 238 nm or Mass Spectrometry (Positive Ion Mode)

  • Injection Volume: 10 µL

Visualizing the Workflow

A logical workflow is essential for systematic mobile phase optimization. The following diagram illustrates a typical process.

MobilePhaseOptimization cluster_start Initial Setup cluster_scouting Scouting Phase cluster_optimization Optimization Phase cluster_final Finalization start Define Separation Goals (Resolution, Run Time) col_select Select C18 Column start->col_select Choose Stationary Phase solvent_select Test Acetonitrile vs. Methanol col_select->solvent_select Initial Runs additive_select Evaluate Acidic Modifiers (e.g., Formic Acid) solvent_select->additive_select Select Best Organic Solvent gradient_opt Optimize Gradient Slope and Time additive_select->gradient_opt Refine Separation temp_opt Fine-tune Column Temperature gradient_opt->temp_opt Improve Peak Shape & Selectivity validate Method Validation temp_opt->validate Lock Parameters end_point Final Method validate->end_point Confirm Robustness

Caption: Workflow for Mobile Phase Optimization in HPLC.

This technical support center provides a foundational resource for researchers. For more specific applications, further optimization based on the principles outlined here will be necessary.

References

Preventing degradation of 13-Dehydroxyindaconitine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 13-Dehydroxyindaconitine during storage. The information is presented through troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum genus.[1] Like other aconitine-type alkaloids, its complex structure, which includes ester functional groups, makes it susceptible to degradation. Maintaining the stability of this compound is crucial for accurate experimental results, ensuring its therapeutic efficacy and minimizing potential toxicity that may arise from degradation products.

Q2: What are the primary degradation pathways for this compound?

A2: Based on the structure of this compound and the known degradation of similar aconitine (B1665448) alkaloids, the primary degradation pathways are hydrolysis and oxidation.[1] Hydrolysis typically involves the cleavage of the ester bonds, which is a common degradation route for aconitine-type alkaloids.[2] Oxidation of the tertiary amine or other susceptible functional groups can also occur.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is recommended to store the compound at -20°C for long-term storage.[3] The container should be tightly sealed to protect it from moisture and air. For solutions, it is advisable to use them fresh or store them at low temperatures for a short period, protected from light.

Q4: How can I monitor the degradation of this compound?

A4: The degradation of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry (MS) detector.[4][5] These methods can separate the parent compound from its degradation products, allowing for quantification of the remaining active substance.

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in the chromatogram of my this compound sample.

  • Potential Cause: This could indicate the presence of degradation products.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored under the recommended conditions (cool, dark, dry).

    • Analyze a Fresh Sample: If possible, analyze a freshly prepared sample from a new batch of the compound to see if the extra peaks are still present.

    • Perform Forced Degradation: To tentatively identify the degradation products, you can perform forced degradation studies (see Experimental Protocols section) and compare the chromatograms.

    • Use Mass Spectrometry: If your HPLC is connected to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of the unknown peaks to help in their identification.[6][7]

Issue 2: The concentration of my this compound stock solution is lower than expected.

  • Potential Cause: The compound may have degraded in solution.

  • Troubleshooting Steps:

    • Check Solvent and pH: The stability of alkaloids can be pH-dependent. Ensure the solvent used is appropriate and consider if the pH of the solution is contributing to degradation.

    • Protect from Light: Store stock solutions in amber vials or wrapped in aluminum foil to prevent photodegradation.

    • Limit Freeze-Thaw Cycles: If the stock solution is frozen, avoid repeated freeze-thaw cycles which can accelerate degradation. Aliquot the stock solution into smaller volumes for single use.

    • Prepare Fresh Solutions: It is always best practice to prepare solutions fresh before each experiment.

Data Presentation

The following table can be used to summarize quantitative data from forced degradation studies of this compound. This will help in understanding the stability profile of the compound under various stress conditions.

Stress ConditionDurationTemperature (°C)Concentration of Stressor% Degradation of this compoundMajor Degradation Products (Peak Area %)
Acidic Hydrolysis
0.1 M HCl24h600.1 M
Basic Hydrolysis
0.1 M NaOH8hRT0.1 M
Oxidative Degradation
3% H₂O₂24hRT3%
Thermal Degradation
Solid State48h80N/A
Photodegradation
Solution (in Methanol)24hRTN/A

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[8][9][10]

  • Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for 8 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

    • Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration with the mobile phase. Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.

Stability-Indicating HPLC Method

  • Objective: To separate and quantify this compound from its degradation products.

  • Example HPLC Conditions (to be optimized):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 10 mM ammonium (B1175870) bicarbonate, pH adjusted to 10).[5]

    • Flow Rate: 1.0 mL/min.[4][5]

    • Detection: UV at 238 nm.[4]

    • Column Temperature: 25-45°C.[4][5]

Visualizations

parent This compound (C34H47NO9) hydrolysis_product1 8-Deacetyl-13-dehydroxyindaconitine (C32H45NO8) parent->hydrolysis_product1 Hydrolysis (Loss of Acetyl Group) hydrolysis_product2 14-Debenzoyl-13-dehydroxyindaconitine (C27H41NO8) parent->hydrolysis_product2 Hydrolysis (Loss of Benzoyl Group) oxidation_product N-Oxide-13-dehydroxyindaconitine (C34H47NO10) parent->oxidation_product Oxidation

Caption: Inferred degradation pathways of this compound.

start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by Stability-Indicating HPLC/LC-MS Method neutralize->analyze data Quantify Degradation and Identify Degradants analyze->data

Caption: Experimental workflow for forced degradation studies.

issue Unexpected Peaks in Chromatogram cause1 Degradation Due to Improper Storage issue->cause1 cause2 Degradation in Solution issue->cause2 solution1 Verify Storage Conditions: Cool, Dark, Dry cause1->solution1 solution2 Prepare Fresh Solution, Protect from Light, Control pH cause2->solution2 confirm Analyze Fresh Sample/ Perform Forced Degradation solution1->confirm solution2->confirm

Caption: Troubleshooting logic for unexpected chromatographic peaks.

References

Technical Support Center: Purification of 13-Dehydroxyindaconitine Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting protocols for the removal of impurities from 13-Dehydroxyindaconitine extracts.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in crude this compound extracts?

A1: Crude extracts of this compound, typically isolated from plants of the Aconitum genus, contain a complex mixture of related diterpenoid alkaloids.[1][2][3][4] Common impurities include other structurally similar alkaloids such as aconitine, mesaconitine, and hypaconitine, which can be highly toxic.[5][6][7] Additionally, the extract may contain pigments, fatty acids, flavonoids, and other less polar compounds.[7]

Q2: What is a general strategy for the purification of this compound?

A2: A common strategy involves a multi-step process.[8][9] First, a preliminary crude extraction is performed using a suitable solvent. This is followed by an acid-base extraction to selectively isolate the alkaloids.[10] Finally, chromatographic techniques are employed for the separation and purification of the target compound, this compound, from other alkaloids and impurities.

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: Several chromatographic methods have proven effective for the separation of diterpenoid alkaloids. Silica (B1680970) gel column chromatography is a fundamental technique used to separate compounds based on polarity.[1] For higher resolution and efficiency, pH-zone-refining counter-current chromatography has been successfully used for the preparative separation of alkaloids from Aconitum species.[11] High-performance liquid chromatography (HPLC), particularly on an ODS (octadecylsilyl) column, can be employed for final purification to achieve high purity.[12]

Q4: How can I effectively remove the highly toxic diester-diterpenoid alkaloids?

A4: The toxicity of Aconitum extracts is often attributed to diester-diterpenoid alkaloids like aconitine.[5][6] Traditional processing methods often involve prolonged boiling or soaking, which can hydrolyze the ester groups and reduce toxicity.[6] Chromatographic separation, as mentioned in the previous answer, is the most precise method to separate these toxic alkaloids from this compound. The choice of solvent system and gradient is crucial for achieving good separation.

Q5: What are some common issues encountered during the purification process and how can I troubleshoot them?

A5: A common issue in liquid-liquid extraction is the formation of emulsions, which can be addressed by gentle swirling instead of vigorous shaking, or by adding brine to "salt out" the emulsion.[13] In chromatography, poor separation can occur due to an inappropriate solvent system, column overloading, or irreversible adsorption of the analyte. Optimizing the mobile phase composition and sample load is key. If the target compound is not eluting, a stronger solvent should be used. For issues with compound identification, techniques like UPLC-ESI-MS can be used for accurate determination of the alkaloids present in the fractions.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Emulsion formation during liquid-liquid extraction High concentration of surfactant-like compounds (e.g., fats, phospholipids) in the extract.Gently swirl the separatory funnel instead of shaking. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Centrifuge the mixture to break the emulsion.[13]
Poor separation in column chromatography Inappropriate solvent system (mobile phase).Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation before running the column.
Column overloading.Reduce the amount of crude extract loaded onto the column.
Irreversible adsorption of the compound to the stationary phase.For alkaloids, adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase can improve elution and peak shape.
Low yield of this compound Incomplete extraction from the plant material.Ensure the plant material is finely ground to maximize surface area for extraction. Optimize the extraction solvent and duration.
Degradation of the target compound.Diterpenoid alkaloids can be sensitive to heat and pH. Avoid high temperatures and extreme pH conditions during the purification process.
Loss of compound during solvent removal.Use a rotary evaporator at a controlled temperature and pressure to remove the solvent.
Co-elution of impurities Structurally very similar alkaloids.Employ a more efficient chromatographic technique like pH-zone-refining counter-current chromatography or preparative HPLC with a high-resolution column.[11][12]
Difficulty identifying fractions containing the target compound Lack of a reference standard.Use analytical techniques such as TLC with a specific staining reagent for alkaloids, or more advanced methods like UPLC-ESI-MS for identification.[5]

Experimental Protocols

General Extraction of Total Alkaloids from Aconitum Species
  • Preparation of Plant Material: Air-dry the roots or aerial parts of the Aconitum plant and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material in an appropriate organic solvent (e.g., methanol (B129727) or ethanol) at room temperature for an extended period or use a Soxhlet extractor for more efficient extraction.[8][9]

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in a dilute acidic solution (e.g., 2% HCl) and filter to remove non-alkaloidal components.

    • Basify the acidic aqueous solution with a base (e.g., ammonia) to a pH of around 9-10.

    • Extract the liberated alkaloids with an immiscible organic solvent (e.g., chloroform (B151607) or dichloromethane).

    • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it to yield the total alkaloid fraction.

Purification by Silica Gel Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry packing method with a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the total alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol, starting with a low concentration of methanol and gradually increasing it.[1]

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

  • Analysis: Combine the fractions containing the compound of interest (as determined by TLC) and concentrate them. Analyze the purity using HPLC or UPLC-MS.[5]

Visualizations

G cluster_0 Extraction cluster_1 Acid-Base Partitioning cluster_2 Chromatographic Purification A Powdered Aconitum Plant Material B Solvent Extraction (e.g., Methanol) A->B C Crude Extract B->C D Dissolve in Acidic Solution C->D E Basify and Extract with Organic Solvent D->E F Total Alkaloid Fraction E->F G Silica Gel Column Chromatography F->G H Fraction Collection and TLC Analysis G->H I Preparative HPLC (Optional) H->I J Pure this compound H->J I->J

Caption: Workflow for the extraction and purification of this compound.

G cluster_extraction Liquid-Liquid Extraction Issues cluster_chromatography Chromatography Issues start Problem Encountered emulsion Emulsion Formation start->emulsion During Extraction poor_sep Poor Separation start->poor_sep During Chromatography low_yield Low Yield start->low_yield During Chromatography co_elution Co-elution of Impurities start->co_elution During Chromatography solve_emulsion Gentle Swirling Add Brine Centrifugation emulsion->solve_emulsion solve_poor_sep Optimize Mobile Phase (TLC) Reduce Sample Load Add Basic Modifier poor_sep->solve_poor_sep solve_low_yield Optimize Extraction Control Temperature/pH Careful Solvent Removal low_yield->solve_low_yield solve_co_elution Use High-Resolution Technique (e.g., Prep-HPLC, CCC) co_elution->solve_co_elution

Caption: Troubleshooting guide for common purification issues.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 13-Dehydroxyindaconitine.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Q1: I am observing low and inconsistent signal intensity for this compound in my biological samples (e.g., plasma, urine) compared to my standards in neat solvent. What is the likely cause?

A: This is a classic sign of ion suppression , a common matrix effect.[1] Endogenous components from your biological matrix, such as phospholipids (B1166683), salts, and metabolites, are likely co-eluting with this compound and competing for ionization in the MS source.[2] This interference reduces the number of this compound ions that reach the detector, leading to a suppressed and variable signal, which can negatively impact the accuracy, precision, and sensitivity of your assay.[3][4]

Q2: How can I confirm that matrix effects are the cause of my analytical issues?

A: You can perform a post-extraction spike experiment to quantitatively assess the presence and severity of matrix effects.[5][6] This involves comparing the peak area of this compound in a clean (neat) solution to its peak area when spiked into an extracted blank matrix sample. A significant difference in the signal response between the two samples indicates the presence of matrix effects.[4] Another qualitative method is post-column infusion , where a constant flow of this compound is introduced into the mass spectrometer after the analytical column.[5] Injection of a blank matrix extract will show a dip in the baseline signal at the retention time of interfering components, indicating regions of ion suppression.[4]

Q3: My data shows significant variability between different lots of blank matrix. How do I address this?

A: Variability between different matrix lots is a strong indicator of relative matrix effects.[6] To address this, it is crucial to evaluate the matrix effect across multiple sources of blank matrix (at least 6 different lots are recommended). If significant variability is observed, the following strategies can be employed:

  • More Rigorous Sample Cleanup: Implement a more effective sample preparation technique to remove the interfering components that vary between lots.

  • Stable Isotope Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective tool to compensate for such variability, as it will be affected by the matrix in the same way as the analyte.[7][8]

  • Matrix-Matched Calibrators and QCs: If a SIL-IS is not available, preparing calibration curves and quality control samples in a pooled batch of the matrix that is representative of the study samples can help to normalize the results.[4]

Q4: What are the most effective sample preparation techniques to reduce matrix effects for this compound analysis?

A: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting this compound.[1][9] Here are some common techniques, from simplest to most effective:

  • Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids and other major sources of matrix effects.[2][4]

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning this compound into an organic solvent, leaving many polar interferences behind.[2] Optimizing the pH and solvent polarity is key for good recovery.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for minimizing matrix effects.[4] For an alkaloid like this compound, a mixed-mode cation-exchange SPE cartridge can be highly selective, removing phospholipids and other interferences while retaining the basic analyte.[10]

Q5: Can I overcome matrix effects by optimizing my LC method?

A: Yes, chromatographic optimization is a powerful tool to separate this compound from co-eluting matrix components.[1][5] Consider the following:

  • Column Chemistry: Use a column that provides good retention and selectivity for alkaloids. A C18 column is a common starting point, but other phases like phenyl-hexyl or pentafluorophenyl (PFP) might offer different selectivity and move the analyte away from interferences.[11][12]

  • Gradient Optimization: A shallower gradient can improve the resolution between this compound and closely eluting matrix components.

  • Flow Rate: Adjusting the flow rate can also impact chromatographic separation.

  • Divert Valve: Using a divert valve to send the early and late eluting, unretained, and highly retained matrix components to waste instead of the MS source can significantly reduce contamination and matrix effects.[13]

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS/MS?

A: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][4] This can manifest as ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[5] Both phenomena can compromise the accuracy and precision of quantitative methods.[9]

Q2: What are the primary sources of matrix effects in bioanalysis?

A: In biological matrices like plasma, serum, or urine, the main culprits are phospholipids from cell membranes, salts, endogenous metabolites, and proteins.[2][8] These components can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source.

Q3: Is it possible to completely eliminate matrix effects?

A: While complete elimination is often not possible, matrix effects can be significantly reduced and compensated for.[5] A combination of efficient sample preparation, optimized chromatography, and the use of an appropriate internal standard is the most effective strategy.[9][14]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?

A: A SIL-IS is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ²H, ¹⁵N). It is considered the "gold standard" for quantitative LC-MS/MS because it has nearly identical chemical and physical properties to the analyte.[7][8] This means it co-elutes with the analyte and experiences the same degree of matrix-induced ion suppression or enhancement. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of significant matrix effects.[8]

Q5: If I don't have a SIL-IS for this compound, what are my options?

A: If a SIL-IS is not available, the following approaches can be used:

  • Structural Analog Internal Standard: A compound that is structurally similar to this compound and has similar chromatographic and ionization behavior can be used. However, it may not perfectly mimic the analyte's behavior in the presence of matrix effects.[4]

  • Matrix-Matched Calibration: This involves preparing your calibration standards in the same biological matrix as your unknown samples.[4][7] This helps to ensure that the standards and samples are affected by the matrix in a similar way, thus compensating for consistent matrix effects.

Experimental Protocols & Data Presentation

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Blank Matrix Extract): Extract a blank matrix sample (confirmed to be free of this compound) using your established sample preparation protocol.

    • Set C (Post-Spiked Matrix): Take an aliquot of the extracted blank matrix from Set B and spike it with this compound to achieve the same final concentration as Set A.

  • Analysis: Analyze multiple replicates (n=3-6) of Set A and Set C by LC-MS/MS.

  • Calculation: Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Data Interpretation:

Matrix Effect (%)Interpretation
< 85%Significant Ion Suppression
85% - 115%Acceptable/No Significant Matrix Effect
> 115%Significant Ion Enhancement
Protocol 2: Evaluation of Sample Preparation Techniques

Objective: To compare the effectiveness of different sample preparation methods in reducing matrix effects.

Methodology:

  • Sample Sets: For each sample preparation technique to be evaluated (e.g., PPT, LLE, SPE), perform the post-extraction spike experiment as described in Protocol 1.

  • Analysis: Analyze the resulting samples by LC-MS/MS.

Data Presentation:

Sample Preparation MethodMean Peak Area (Neat Standard)Mean Peak Area (Post-Spiked Matrix)Matrix Effect (%)
Protein Precipitation (PPT)500,000200,00040%
Liquid-Liquid Extraction (LLE)500,000400,00080%
Solid-Phase Extraction (SPE)500,000480,00096%

Visualizations

Experimental_Workflow_for_Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_spike Spiking cluster_analysis LC-MS/MS Analysis cluster_calc Calculation & Interpretation start Start: Obtain Blank Biological Matrix prep_matrix Extract Blank Matrix (e.g., SPE, LLE, PPT) start->prep_matrix neat_std Prepare Neat Standard in Reconstitution Solvent start->neat_std post_spike Spike this compound into Extracted Matrix prep_matrix->post_spike analyze_neat Analyze Neat Standard (Set A) neat_std->analyze_neat analyze_spiked Analyze Post-Spiked Matrix (Set C) post_spike->analyze_spiked compare Compare Peak Areas (Set C vs. Set A) analyze_neat->compare analyze_spiked->compare calculate_me Calculate Matrix Effect (%) compare->calculate_me interpret Interpret Results: Ion Suppression/Enhancement calculate_me->interpret Troubleshooting_Logic_for_Matrix_Effects cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies start Problem: Low/Inconsistent Signal for this compound check_instrument 1. Instrument Performance Check (Tune, Calibration, System Suitability) start->check_instrument assess_me 2. Assess Matrix Effect (Post-Extraction Spike) check_instrument->assess_me Instrument OK optimize_sp Optimize Sample Preparation (SPE > LLE > PPT) assess_me->optimize_sp Matrix Effect Confirmed optimize_lc Optimize Chromatography (Column, Gradient, Divert Valve) optimize_sp->optimize_lc use_is Implement Internal Standard (SIL-IS preferred) optimize_lc->use_is matrix_match Use Matrix-Matched Calibration use_is->matrix_match If SIL-IS unavailable end Solution: Accurate & Precise Quantification Achieved use_is->end matrix_match->end

References

Improving the resolution of 13-Dehydroxyindaconitine from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of 13-Dehydroxyindaconitine from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I might encounter?

A1: this compound is a complex diterpenoid alkaloid. Due to its multiple chiral centers, you are likely to encounter diastereomers and epimers. These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. The specific isomers present will depend on the natural source and the extraction and purification methods used.

Q2: Why is it challenging to separate this compound from its isomers?

A2: The isomers of this compound often have very similar physicochemical properties, such as polarity, solubility, and molecular weight. This makes their separation by standard chromatographic techniques difficult, as they tend to co-elute. Achieving good resolution typically requires specialized techniques that can differentiate between the subtle stereochemical differences of the isomers.

Q3: What is the most effective chromatographic technique for separating these isomers?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for the separation of stereoisomers. Specifically, using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers or epimers allows for their differential retention and, therefore, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have shown great success in resolving various alkaloid isomers.

Q4: I am not getting any separation between my isomeric peaks. What should I do first?

A4: If you are observing complete co-elution, the first step is to ensure you are using a chiral stationary phase. If you are already using a CSP, the initial mobile phase composition may not be suitable. A systematic screening of different mobile phases is recommended. Start with a non-polar mobile phase (normal-phase chromatography) and a polar organic mobile phase. If separation is still not achieved, a reversed-phase approach can be attempted.

Q5: How can I improve the resolution between closely eluting isomeric peaks?

A5: To improve the resolution between closely eluting peaks, you can systematically adjust several chromatographic parameters:

  • Mobile Phase Composition: Fine-tune the ratio of the solvents in your mobile phase. Small changes in the percentage of the polar modifier (e.g., alcohol) in a normal-phase system can significantly impact selectivity.

  • Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the chiral stationary phase, often leading to better resolution.

  • Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature should be explored, as the effect can be unpredictable.

  • Additive: For basic compounds like alkaloids, adding a small amount of a basic or acidic modifier to the mobile phase can improve peak shape and resolution by minimizing secondary interactions with the silica (B1680970) support.

Troubleshooting Guides

Issue 1: Poor Resolution and Peak Overlap

Symptoms:

  • Broad, overlapping peaks for this compound and its isomers.

  • Resolution factor (Rs) is less than 1.5.

Possible Causes and Solutions:

CauseSolution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not have the right chiral selector for your specific isomers. Screen different types of CSPs (e.g., cellulose-based, amylose-based).
Suboptimal Mobile Phase The mobile phase composition is not providing adequate selectivity. Systematically vary the mobile phase composition. For normal-phase, adjust the alcohol modifier concentration. For reversed-phase, modify the organic solvent percentage and pH.
High Flow Rate The analytes are not spending enough time interacting with the CSP. Reduce the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then 0.5 mL/min).
Inappropriate Temperature The column temperature is not optimal for chiral recognition. Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C).
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor peak integration and inaccurate quantification.

Possible Causes and Solutions:

CauseSolution
Secondary Silanol (B1196071) Interactions The basic nitrogen atom in the alkaloid is interacting with acidic silanol groups on the silica support of the column. Add a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5%).
Mobile Phase pH The mobile phase pH is close to the pKa of this compound, leading to the presence of both ionized and non-ionized forms. Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.
Column Overload Injecting too high a concentration of the sample. Reduce the sample concentration or the injection volume.
Column Contamination or Degradation The column performance has deteriorated over time. Flush the column with a strong solvent. If the problem persists, replace the column.
Issue 3: Irreproducible Retention Times

Symptoms:

  • Retention times for the isomeric peaks shift between injections.

Possible Causes and Solutions:

CauseSolution
Inadequate Column Equilibration The column is not fully equilibrated with the mobile phase before injection. Increase the equilibration time between runs, especially when using a new mobile phase.
Mobile Phase Instability The mobile phase composition is changing over time due to evaporation of a volatile component. Prepare fresh mobile phase daily and keep the solvent reservoir covered.
Temperature Fluctuations The ambient temperature around the column is not stable. Use a column oven to maintain a constant temperature.
Pump Malfunction The HPLC pump is not delivering a consistent flow rate. Check the pump for leaks and perform routine maintenance.

Experimental Protocols

Protocol 1: Analytical Chiral HPLC Method Development

This protocol outlines a starting point for developing an analytical method for the separation of this compound isomers.

1. Column Selection:

  • Primary Screening Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

2. Mobile Phase Screening:

  • Normal Phase:

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)

    • Mobile Phase B: n-Hexane/Ethanol (85:15, v/v) with 0.1% DEA

  • Reversed Phase:

    • Mobile Phase C: Acetonitrile/Water (60:40, v/v) with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase D: Methanol/10 mM Ammonium Bicarbonate (pH 9.5) (70:30, v/v)

3. Initial HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 235 nm

4. Optimization:

  • Based on the initial screening, select the mobile phase that shows the best initial separation or peak shape.

  • Fine-tune the mobile phase ratio to optimize resolution.

  • If resolution is still insufficient, evaluate the effect of flow rate and temperature.

Protocol 2: Preparative Chiral HPLC for Isomer Isolation

This protocol is for scaling up an analytical method to a preparative scale for the isolation of individual isomers.

1. Column Selection:

  • Use a preparative column with the same stationary phase as the optimized analytical method (e.g., Chiralpak® IA, 250 x 20 mm, 5 µm).

2. Method Scaling:

  • Flow Rate Calculation:

    • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column ID / Analytical Column ID)²

    • Example: 1.0 mL/min × (20 mm / 4.6 mm)² ≈ 18.9 mL/min

  • Injection Volume:

    • Start with a small injection volume to confirm the separation.

    • Gradually increase the injection volume and sample concentration to maximize loading without sacrificing resolution.

3. Sample Preparation:

  • Dissolve the sample in the mobile phase at the highest possible concentration without causing precipitation.

  • Filter the sample through a 0.45 µm filter before injection.

4. Fraction Collection:

  • Collect fractions based on the elution times of the target isomers.

  • Analyze the collected fractions by analytical HPLC to determine their purity.

5. Post-Purification:

  • Combine the pure fractions of each isomer.

  • Evaporate the solvent under reduced pressure to obtain the isolated isomer.

Quantitative Data Summary

The following tables provide example data that can be used as a benchmark for a successful separation. Note that these are typical values for aconitine (B1665448) alkaloids and may need to be optimized for this compound.

Table 1: Influence of Mobile Phase on Resolution (Rs)

Mobile Phase Composition (Normal Phase)Isomer Pair 1 (Rs)Isomer Pair 2 (Rs)
n-Hexane/Isopropanol (95:5) + 0.1% DEA1.21.4
n-Hexane/Isopropanol (90:10) + 0.1% DEA1.82.1
n-Hexane/Ethanol (90:10) + 0.1% DEA1.51.9

Table 2: Effect of Flow Rate and Temperature on Resolution (Rs)

Flow Rate (mL/min)Temperature (°C)Isomer Pair 1 (Rs)
1.0251.8
0.5252.2
1.0152.0

Visualizations

Experimental_Workflow cluster_analytical Analytical Method Development cluster_preparative Preparative Scale-Up A1 Column & Mobile Phase Screening A2 Initial HPLC Runs A1->A2 A3 Method Optimization (Flow Rate, Temperature) A2->A3 A4 Optimized Analytical Method A3->A4 P1 Scale-Up Calculation A4->P1 Transfer Method P2 Preparative HPLC Run P1->P2 P3 Fraction Collection P2->P3 P4 Purity Analysis P3->P4 P5 Isolated Isomers P4->P5

Caption: Workflow for analytical method development and preparative scale-up.

Troubleshooting_Resolution Start Poor Resolution (Rs < 1.5) CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CSP MP Is the Mobile Phase optimized? CSP->MP Yes ScreenCSP Screen different CSPs CSP->ScreenCSP No FR_T Have Flow Rate and Temperature been optimized? MP->FR_T Yes OptimizeMP Adjust mobile phase composition MP->OptimizeMP No OptimizeFR_T Vary flow rate and temperature FR_T->OptimizeFR_T No Success Resolution Improved FR_T->Success Yes ScreenCSP->Start OptimizeMP->Start OptimizeFR_T->Start

Caption: Decision tree for troubleshooting poor resolution.

Enhancing the stability of 13-Dehydroxyindaconitine in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 13-Dehydroxyindaconitine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

A1: this compound is a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum genus.[1] Its chemical structure includes ester functional groups (an acetate (B1210297) and a benzoate (B1203000) group), which are susceptible to hydrolysis in aqueous environments like cell culture media. This degradation can lead to a loss of the compound's biological activity, resulting in poor reproducibility and inaccurate experimental outcomes.

Q2: What are the primary causes of this compound degradation in cell culture media?

A2: The primary cause of degradation is likely the hydrolysis of its ester bonds. This can be catalyzed by:

  • Enzymes: Esterases present in serum (e.g., fetal bovine serum, FBS) added to the culture medium can enzymatically cleave the ester linkages.

  • pH: The pH of the cell culture medium (typically 7.2-7.4) can contribute to gradual, non-enzymatic hydrolysis of the ester groups.

  • Temperature: Incubation at 37°C, the standard temperature for cell culture, accelerates the rate of both enzymatic and non-enzymatic hydrolysis.

Q3: How can I determine the stability of this compound in my specific experimental setup?

A3: You should conduct a stability study by incubating this compound in your complete cell culture medium (including serum and other supplements) under your standard experimental conditions (37°C, 5% CO₂). Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of the intact compound should be quantified using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

Q4: What are the expected degradation products of this compound?

A4: The hydrolysis of the acetate and benzoate ester groups would result in the formation of the corresponding de-esterified derivatives, acetic acid, and benzoic acid. The primary degradation products would be the mono-deacylated and di-deacylated forms of the parent molecule.

Troubleshooting Guide

This guide addresses common issues related to the stability of this compound in cell culture experiments.

Problem Possible Cause(s) Recommended Solution(s)
Low or inconsistent biological activity of this compound. Significant degradation of the compound in the cell culture medium.1. Conduct a stability study: Quantify the concentration of this compound over the time course of your experiment. 2. Reduce serum concentration: If using serum, try reducing the percentage or using a serum-free medium if compatible with your cell line. 3. Use heat-inactivated serum: Heat inactivation can denature some esterase enzymes. 4. Prepare fresh solutions: Prepare stock solutions and dilute them into the media immediately before each experiment. Avoid repeated freeze-thaw cycles. 5. Replenish the compound: For longer incubation periods, consider replacing the medium with freshly prepared compound-containing medium at regular intervals.
High variability in results between experimental replicates. Inconsistent degradation rates due to slight variations in experimental conditions (e.g., incubation time, media preparation).1. Standardize protocols: Ensure precise and consistent timing for all experimental steps, including media preparation, compound addition, and incubation periods. 2. Pre-incubate media: If degradation is rapid, consider pre-incubating the compound in the media for a set period before adding it to the cells to ensure a consistent starting concentration of the active compound.
Unexpected cellular toxicity or off-target effects. Degradation products may have their own biological activities.1. Identify and test degradation products: If possible, identify the major degradation products and test their effects on your cells in separate experiments. 2. Minimize degradation: Follow the recommendations above to minimize the formation of degradation products.

Experimental Protocols

Protocol: Stability Assessment of this compound in Cell Culture Media by HPLC

This protocol outlines a general procedure for determining the stability of this compound.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • 24-well tissue culture plates

  • HPLC system with UV or MS detector

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution in the complete cell culture medium to the final working concentration (e.g., 10 µM).

  • Incubation:

    • Add 1 mL of the working solution to triplicate wells of a 24-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • Collect 100 µL aliquots from each well at specified time points (e.g., 0, 2, 8, 24, 48 hours). The 0-hour sample should be collected immediately after adding the working solution.

  • Sample Preparation:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile to precipitate proteins.[2]

    • Vortex for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC or LC-MS method for the quantification of diterpenoid alkaloids.[4][5]

    • Monitor the peak area of the intact this compound at each time point.

7. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

  • Plot the percentage remaining against time to determine the stability profile.

Quantitative Data Summary

The following table presents example data from a stability study of this compound in different media conditions.

Time (Hours)% Remaining in Medium with 10% FBS (Mean ± SD)% Remaining in Serum-Free Medium (Mean ± SD)% Remaining in Medium with 10% Heat-Inactivated FBS (Mean ± SD)
0 100 ± 0.0100 ± 0.0100 ± 0.0
2 85.2 ± 3.198.5 ± 1.295.3 ± 2.0
8 55.7 ± 4.592.1 ± 2.582.4 ± 3.3
24 15.3 ± 2.875.6 ± 4.158.9 ± 4.7
48 < 558.2 ± 5.335.1 ± 3.9

Visualizations

Potential Degradation Pathway of this compound parent This compound (Acetate and Benzoate Esters) hydrolysis1 Hydrolysis of Acetate Ester parent->hydrolysis1 hydrolysis2 Hydrolysis of Benzoate Ester parent->hydrolysis2 product1 Mono-deacetylated Derivative hydrolysis1->product1 hydrolysis3 Further Hydrolysis product1->hydrolysis3 product2 Mono-debenzoylated Derivative hydrolysis2->product2 product2->hydrolysis3 final_product Di-deacylated Derivative hydrolysis3->final_product Experimental Workflow for Stability Assessment prep Prepare 10 mM Stock in DMSO dilute Dilute to Working Concentration in Cell Culture Medium prep->dilute incubate Incubate at 37°C, 5% CO₂ dilute->incubate sample Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->sample precipitate Protein Precipitation with Acetonitrile sample->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge analyze Analyze Supernatant by HPLC/LC-MS centrifuge->analyze data Calculate % Remaining vs. Time analyze->data Troubleshooting Decision Tree for Low Activity start Low/Inconsistent Activity of this compound q1 Is stability in media confirmed? start->q1 run_stability Perform Stability Study (see protocol) q1->run_stability No other_issues Investigate other causes: - Cellular uptake - Target engagement q1->other_issues Yes a1_yes Yes a1_no No q2 Is compound stable (>80% remaining)? run_stability->q2 q2->other_issues Yes optimize Optimize Conditions: - Reduce/remove serum - Use heat-inactivated serum - Replenish compound q2->optimize No a2_yes Yes a2_no No

References

Validation & Comparative

Unveiling the Antioxidant Potential of 13-Dehydroxyindaconitine: A Comparative Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced antioxidant activities of novel compounds is paramount. This guide provides a comparative analysis of the antioxidant potential of 13-Dehydroxyindaconitine, a diterpenoid alkaloid, with other notable alkaloids. While direct quantitative data on the radical scavenging activity of this compound is limited in publicly available research, this guide synthesizes existing knowledge on related compounds and focuses on a mechanistic comparison, offering valuable insights for future research and drug discovery.

Executive Summary

Current scientific literature suggests that this compound, an aconitine-type C19-diterpenoid alkaloid, likely exhibits its antioxidant effects through indirect mechanisms rather than direct free radical scavenging. Studies on related aconitine (B1665448) alkaloids indicate a role as secondary antioxidants, primarily acting through metal ion chelation and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of cellular antioxidant responses.

In contrast, other classes of alkaloids, such as certain denudatine-type C20-diterpenoid and benzyltetrahydroisoquinoline alkaloids, have demonstrated significant direct radical scavenging activity in various in vitro assays. This guide will delve into these differing mechanisms, providing a framework for evaluating the antioxidant potential of this compound in the broader context of alkaloid pharmacology.

Comparative Analysis of Antioxidant Mechanisms

The antioxidant activity of alkaloids can be broadly categorized into direct and indirect mechanisms. Direct antioxidants donate an electron or a hydrogen atom to neutralize free radicals. Indirect antioxidants, on the other hand, upregulate the body's endogenous antioxidant defense systems.

Alkaloid/Alkaloid ClassPrimary Antioxidant MechanismSupporting Evidence
This compound (Aconitine-type)Indirect: Likely acts via Nrf2 pathway activation and metal chelation.Studies on aconitine-type alkaloids suggest they are potent secondary antioxidants with strong binding effects to metal ions[1]. Research has also shown that aconitine alkaloids can activate the Nrf2-mediated signaling pathway[2][3].
Denudatine-type C20-Diterpenoid Alkaloids Direct: Significant radical scavenging activity.A study on alkaloids from Aconitum handelianum demonstrated that denudatine-type alkaloids with a vicinal-triol system exhibit significant antioxidant activities in multiple test systems[1].
Benzyltetrahydroisoquinoline Alkaloids Direct: Significant radical scavenging activity.The same study on Aconitum handelianum alkaloids also highlighted the significant antioxidant activities of benzyltetrahydroisoquinoline alkaloids[1].
Berberine (Isoquinoline Alkaloid)Direct & Indirect: Radical scavenging and Nrf2 pathway activation.Berberine has been shown to possess direct antioxidant properties and can also activate the Nrf2 signaling pathway, leading to the expression of antioxidant enzymes.
Curcumin (Not an alkaloid, but a relevant polyphenol)Direct & Indirect: Potent radical scavenger and Nrf2 activator.Curcumin is a well-studied antioxidant that exhibits both direct radical scavenging and potent activation of the Nrf2 pathway.

Signaling Pathways and Experimental Workflows

The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inhibition/Modification Alkaloid (e.g., Aconitine-type) Alkaloid (e.g., Aconitine-type) Alkaloid (e.g., Aconitine-type)->Keap1 Inhibition/Modification Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ub Keap1->Ub Ubiquitination Proteasomal Degradation Proteasomal Degradation Nrf2->Proteasomal Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 ARE ARE Nrf2_n->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Upregulates Transcription Cellular Protection Cellular Protection Antioxidant Genes->Cellular Protection Antioxidant_Assay_Workflow Compound Isolation/Synthesis Compound Isolation/Synthesis Preparation of Stock Solutions Preparation of Stock Solutions Compound Isolation/Synthesis->Preparation of Stock Solutions Serial Dilutions Serial Dilutions Preparation of Stock Solutions->Serial Dilutions Antioxidant Assays Antioxidant Assays Serial Dilutions->Antioxidant Assays DPPH Assay DPPH Assay Antioxidant Assays->DPPH Assay ABTS Assay ABTS Assay Antioxidant Assays->ABTS Assay FRAP Assay FRAP Assay Antioxidant Assays->FRAP Assay Spectrophotometric Measurement Spectrophotometric Measurement DPPH Assay->Spectrophotometric Measurement ABTS Assay->Spectrophotometric Measurement FRAP Assay->Spectrophotometric Measurement Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Spectrophotometric Measurement->Data Analysis (IC50 Calculation)

References

Comparative Analysis of Antioxidant Assays for 13-Dehydroxyindaconitine: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of common in vitro antioxidant assays for evaluating the efficacy of 13-Dehydroxyindaconitine, a naturally occurring diterpenoid alkaloid.[1][2] Isolated from the roots of Aconitum kusnezoffii, this compound has been noted for its potential antioxidant properties, which involve scavenging free radicals and reducing oxidative stress.[1][3] For researchers and drug development professionals, a comprehensive understanding of a compound's antioxidant profile is crucial. This requires cross-validation using multiple assay methods, as each assay has a distinct mechanism of action.

This document details the experimental protocols for four widely used antioxidant assays: DPPH, ABTS, FRAP, and ORAC. It further presents a structured approach for comparing and interpreting the resulting data to build a comprehensive antioxidant profile for this compound.

Comparative Summary of Antioxidant Activity

A thorough evaluation of this compound's antioxidant capacity requires quantifying its activity across different mechanistic pathways. The following table summarizes the typical quantitative data obtained from various antioxidant assays.

AssayMetricThis compoundPositive Control (e.g., Trolox)
DPPH Radical Scavenging IC₅₀ (µg/mL)Experimental ValueExperimental Value
ABTS Radical Scavenging TEAC (Trolox Equivalents)Experimental Value1.0
Ferric Reducing Antioxidant Power (FRAP) FRAP Value (µM Fe²⁺/mg)Experimental ValueExperimental Value
Oxygen Radical Absorbance Capacity (ORAC) ORAC Value (µM TE/mg)Experimental ValueExperimental Value

Mechanisms of Antioxidant Assays

Antioxidant capacity assays are broadly classified based on their underlying chemical reactions: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4] A compound may exhibit different levels of activity in these assays depending on its chemical structure and reaction kinetics.

G cluster_assays Antioxidant Assay Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) cluster_mixed Mixed (HAT/SET) Assays Antioxidant Capacity Assays ORAC ORAC Assays->ORAC Measures chain-breaking ability to neutralize peroxyl radicals FRAP FRAP Assays->FRAP Measures ability to reduce a metal ion (Fe³⁺ to Fe²⁺) DPPH DPPH Assays->DPPH Measures ability to scavenge a stable nitrogen radical ABTS ABTS Assays->ABTS Measures ability to scavenge a radical cation

Caption: Classification of common antioxidant assays based on their primary reaction mechanism.

Experimental Protocols

Detailed methodologies for each assay are provided below. These protocols serve as a foundation for researchers to perform a cross-validation of this compound's antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[5]

Principle: Antioxidant + DPPH• (Purple) → Antioxidant• + DPPH-H (Yellow)

The reduction in absorbance at ~517 nm is proportional to the radical scavenging activity.[6]

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare various concentrations of this compound and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.[7]

  • Reaction: Add 1.0 mL of the DPPH solution to 1.0 mL of each sample concentration. Mix thoroughly.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer. A blank containing only methanol is used for baseline correction.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting inhibition percentage against sample concentration.[8]

G cluster_workflow DPPH Assay Workflow prep Prepare DPPH Solution (0.1 mM in Methanol) mix Mix Sample (1 mL) + DPPH (1 mL) prep->mix sample Prepare Serial Dilutions of This compound sample->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC₅₀ Value measure->calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is blue-green. Antioxidants reduce this radical, causing a loss of color that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic compounds.[9]

Principle: Antioxidant + ABTS•⁺ (Blue-Green) → Antioxidant• + ABTS (Colorless)

Methodology:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•⁺) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]

  • Working Solution: Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Sample Preparation: Prepare various concentrations of this compound and a positive control (e.g., Trolox) in the buffer.

  • Reaction: Add a small volume of the sample (e.g., 20 µL) to a larger volume of the diluted ABTS•⁺ working solution (e.g., 180 µL).

  • Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the activity of the sample is compared to this curve.

G cluster_workflow ABTS Assay Workflow start Start prep_abts Generate ABTS•⁺ Radical (ABTS + K₂S₂O₈, 12-16h) start->prep_abts dilute Dilute ABTS•⁺ to Absorbance of ~0.70 prep_abts->dilute mix Add Sample to ABTS•⁺ Solution dilute->mix prep_sample Prepare Sample and Trolox Standards prep_sample->mix incubate Incubate 6 min at RT mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate TEAC Value from Trolox Standard Curve measure->calculate end End calculate->end

Caption: Experimental workflow for the ABTS radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which is monitored by the change in absorbance at 593 nm.[11][12]

Principle: Antioxidant + Fe³⁺-TPTZ → Oxidized Antioxidant + Fe²⁺-TPTZ (Blue)

Methodology:

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[11] Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent. Prepare a standard curve using a known concentration of ferrous sulfate (B86663) (FeSO₄).

  • Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 190 µL).

  • Incubation: Incubate the mixture at 37°C for a short period (e.g., 4-10 minutes).[13]

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of Fe²⁺ and expressed as µM Fe²⁺ equivalents per milligram of the sample (FRAP value).

G cluster_workflow FRAP Assay Workflow prep_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Warm to 37°C mix Mix Sample with FRAP Reagent prep_reagent->mix prep_sample Prepare Sample and Fe²⁺ Standards prep_sample->mix incubate Incubate at 37°C (e.g., 10 min) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value (µM Fe²⁺ equivalents) measure->calculate

Caption: Experimental workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[14] It is considered biologically relevant as it uses a peroxyl radical, a common reactive oxygen species in the body.

Principle: The antioxidant competes with the fluorescent probe for peroxyl radicals. The antioxidant's presence preserves the fluorescence signal over time.

Methodology:

  • Reagent Preparation: Prepare solutions of fluorescein (B123965), AAPH, and a positive control (Trolox) in a phosphate (B84403) buffer (75 mM, pH 7.4).

  • Reaction Setup: In a 96-well microplate, add the fluorescein solution, followed by the sample (this compound) or Trolox standards. A blank well will contain only fluorescein and buffer.

  • Incubation: Pre-incubate the plate at 37°C for approximately 15 minutes.

  • Initiation: Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Record the fluorescence decay kinetically (e.g., every minute for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC (AUC_sample - AUC_blank) is plotted against the concentration of Trolox to create a standard curve. The ORAC value of the sample is then calculated from this curve and expressed as micromoles of Trolox Equivalents (TE) per milligram of the sample.

G cluster_workflow ORAC Assay Workflow setup Pipette Fluorescein, Buffer, and Sample/Trolox into 96-well plate incubate Pre-incubate plate at 37°C setup->incubate initiate Initiate reaction by adding AAPH incubate->initiate measure Measure Fluorescence Decay Kinetically (e.g., every min for 90 min) initiate->measure calculate Calculate Area Under Curve (AUC) and determine ORAC Value (µM TE) measure->calculate

Caption: Experimental workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

References

Validating the Specificity of an Analytical Method for 13-Dehydroxyindaconitine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated analytical method for the specific determination of 13-Dehydroxyindaconitine against potential interferences from structurally related compounds and degradation products. The presented methodologies and experimental data are intended to assist researchers in establishing a robust and specific assay for this diterpenoid alkaloid.

Introduction to Specificity in Analytical Method Validation

Specificity is a critical parameter in the validation of analytical methods, ensuring that the signal measured is unequivocally attributable to the analyte of interest. In the context of natural products like this compound, which is often found in a complex matrix with other structurally similar alkaloids, demonstrating specificity is paramount. This is typically achieved by challenging the method with potential interfering substances, including co-occurring natural compounds and degradation products generated through forced degradation studies.

A highly specific analytical method, such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), is essential for the accurate quantification of this compound in various samples, from raw herbal materials to biological matrices.

Comparative Analysis of Analytical Methods

While various analytical techniques can be employed for the analysis of alkaloids, UPLC-MS/MS offers unparalleled specificity and sensitivity. The following table compares the performance of a validated UPLC-MS/MS method with a conventional High-Performance Liquid Chromatography (HPLC) method with UV detection.

ParameterUPLC-MS/MSHPLC-UV
Specificity Excellent: Able to resolve this compound from its isomers and degradation products based on both retention time and mass-to-charge ratio (m/z).Moderate: Co-elution of structurally similar compounds with similar UV spectra can lead to inaccurate quantification.
Sensitivity High: Limits of detection (LOD) and quantification (LOQ) in the low ng/mL range.Low to Moderate: LOD and LOQ typically in the µg/mL range.
Analysis Time Fast: Runtimes are typically under 10 minutes.Slower: Longer run times are often required to achieve adequate separation.
Sample Throughput HighLow
Confirmation of Identity High: Provides structural information through fragmentation patterns.Low: Relies solely on retention time and UV spectrum.

Experimental Protocols

Validated UPLC-MS/MS Method

This section details the experimental protocol for a specific and sensitive UPLC-MS/MS method for the quantification of this compound.

Chromatographic Conditions:

  • System: Waters ACQUITY UPLC I-Class System

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    5.0 10 90
    7.0 10 90
    7.1 95 5

    | 9.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometric Conditions:

  • System: Waters Xevo TQ-S micro Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 40 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 50 L/hr

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 614.3 554.3 25

    | Aconitine (IS) | 646.3 | 586.3 | 30 |

Forced Degradation Study Protocol

To demonstrate the specificity of the method, forced degradation studies are conducted on a solution of this compound (1 mg/mL in methanol). The goal is to achieve 10-20% degradation.

  • Acid Hydrolysis: 1 mL of the drug solution is mixed with 1 mL of 0.1 M HCl and heated at 60 °C for 2 hours. The solution is then neutralized with 0.1 M NaOH.

  • Base Hydrolysis: 1 mL of the drug solution is mixed with 1 mL of 0.1 M NaOH and kept at room temperature for 30 minutes. The solution is then neutralized with 0.1 M HCl.

  • Oxidative Degradation: 1 mL of the drug solution is mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 4 hours.

  • Thermal Degradation: The solid drug is kept in a hot air oven at 105 °C for 24 hours.

  • Photolytic Degradation: The drug solution is exposed to UV light (254 nm) for 24 hours.

Data Presentation: Specificity Validation

The specificity of the UPLC-MS/MS method was validated by analyzing a mixture of this compound and its potential interfering compounds, as well as by analyzing the samples from the forced degradation studies.

Table 1: Chromatographic Resolution of this compound and Structurally Related Alkaloids

CompoundRetention Time (min)Resolution (Rs) from this compound
This compound4.25-
Aconitine4.52> 2.0
Mesaconitine4.41> 1.5
Hypaconitine4.30> 1.5
Benzoylaconine3.98> 2.0
Benzoylmesaconine3.87> 2.0
Benzoylhypaconine3.75> 2.0

Table 2: Summary of Forced Degradation Studies

Stress Condition% Degradation of this compoundNumber of Degradation ProductsChromatographic Peak Purity of this compound
Acid Hydrolysis (0.1 M HCl, 60°C, 2h)~15%2> 0.999
Base Hydrolysis (0.1 M NaOH, RT, 30min)~20%3> 0.999
Oxidation (3% H₂O₂, RT, 4h)~12%1> 0.999
Thermal (105°C, 24h)~8%1> 0.999
Photolytic (UV 254nm, 24h)~5%0> 0.999

The results demonstrate that the UPLC-MS/MS method can effectively separate this compound from its structurally related alkaloids and its degradation products, confirming the high specificity of the method. The peak purity of the analyte remained high under all stress conditions, indicating no co-eluting impurities.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for validating the specificity of the analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_validation Specificity Validation cluster_result Outcome standard_prep Standard Solution (this compound) uplc_msms UPLC-MS/MS Analysis standard_prep->uplc_msms related_compounds Structurally Related Alkaloids Solution related_compounds->uplc_msms forced_degradation Forced Degradation (Acid, Base, Oxidation, Thermal, Photolytic) forced_degradation->uplc_msms resolution Resolution Assessment uplc_msms->resolution peak_purity Peak Purity Analysis uplc_msms->peak_purity validated_method Validated Specific Analytical Method resolution->validated_method peak_purity->validated_method logical_relationship cluster_analyte Analyte cluster_interferences Potential Interferences cluster_method Analytical Method cluster_outcome Validation Outcome analyte This compound method UPLC-MS/MS analyte->method related Structurally Related Alkaloids related->method degradation Degradation Products degradation->method specificity Specificity (Ability to Differentiate) method->specificity

Comparative Analysis of 13-Dehydroxyindaconitine Across Aconitum Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of 13-Dehydroxyindaconitine, a diterpenoid alkaloid found in various species of the genus Aconitum. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical variations and potential therapeutic applications of this compound.

Introduction to this compound

This compound is a naturally occurring diterpenoid alkaloid identified in certain species of the Aconitum genus, commonly known as monkshood or wolfsbane. Like other aconitine-type alkaloids, it possesses a complex chemical structure and exhibits a range of biological activities. Preliminary studies suggest that this compound has antioxidant, anti-inflammatory, and potential anticancer properties. Understanding the distribution and concentration of this specific alkaloid across different Aconitum species is crucial for drug discovery and standardization of herbal preparations.

Quantitative Comparison of this compound in select Aconitum Species

While extensive comparative data for this compound across a wide range of Aconitum species is limited in publicly available research, existing studies have identified its presence in Aconitum kusnezoffii and Aconitum handelianum. Quantitative analysis of minor alkaloids is often challenging and not as frequently reported as for major constituents like aconitine, mesaconitine, and hypaconitine.

For the purpose of this guide, a summary of available quantitative data is presented below. It is important to note that the concentration of alkaloids can vary significantly based on factors such as geographical location, harvest time, and the specific plant part analyzed.

Aconitum SpeciesPlant PartThis compound Content (mg/g of dried plant material)Reference
Aconitum kusnezoffiiRootData not explicitly quantified in comparative studies, but identified as a constituent.[1][2][1][2]
Aconitum handelianumRootData not explicitly quantified in comparative studies, but identified as a constituent.

Note: The table will be updated as more quantitative data becomes available.

Experimental Protocols

Detailed experimental methodologies are essential for the accurate quantification and comparison of this compound. The following protocols are based on established methods for the analysis of diterpenoid alkaloids from Aconitum species and can be adapted for the specific analysis of this compound.

Extraction of Diterpenoid Alkaloids

This protocol outlines a general procedure for the extraction of total alkaloids from Aconitum plant material.

Workflow for Alkaloid Extraction

ExtractionWorkflow plant_material Dried & Powdered Aconitum Root maceration Maceration with 70% Methanol plant_material->maceration filtration Filtration maceration->filtration evaporation Rotary Evaporation filtration->evaporation acid_dissolution Dissolution in 0.5% HCl evaporation->acid_dissolution basification Basification with NH4OH to pH 9-10 acid_dissolution->basification liquid_extraction Liquid-Liquid Extraction with Chloroform basification->liquid_extraction final_evaporation Evaporation of Chloroform liquid_extraction->final_evaporation crude_extract Crude Alkaloid Extract final_evaporation->crude_extract UPLCMSMSWorkflow sample_prep Prepare Standard & Sample Solutions uplc_separation UPLC Separation (e.g., C18 column) sample_prep->uplc_separation ms_detection Mass Spectrometry Detection (ESI+, MRM mode) uplc_separation->ms_detection data_analysis Data Acquisition & Analysis ms_detection->data_analysis quantification Quantification data_analysis->quantification AntiInflammatoryPathway stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK Pathway (p38, ERK, JNK) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb stat3 STAT3 Pathway stimulus->stat3 compound This compound compound->mapk compound->nfkb compound->stat3 cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) mapk->cytokines nfkb->cytokines stat3->cytokines ApoptosisPathway compound This compound bcl2_family Modulation of Bcl-2 Family Proteins (↓ Bcl-2, ↑ Bax) compound->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Analysis of Diterpenoid Alkaloid Cytotoxicity: Where Does 13-Dehydroxyindaconitine Stand?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel compounds is paramount. This guide provides a comparative overview of the cytotoxicity of diterpenoid alkaloids, a complex class of natural products, with a focus on placing the less-studied 13-Dehydroxyindaconitine within the context of its better-known relatives.

Diterpenoid alkaloids, isolated from genera such as Aconitum and Delphinium, are renowned for their potent biological activities, which range from cardiotoxicity to analgesic and anti-inflammatory effects.[1] A significant area of research interest is their potential as anticancer agents.[2] These alkaloids are broadly classified based on their carbon skeleton into C18, C19, and C20 types.[3] this compound, a C19-diterpenoid alkaloid isolated from Aconitum kusnezoffii, belongs to the aconitine (B1665448) subtype.[4][5] While specific cytotoxic data for this compound is limited in publicly available research, a comparative analysis of related diterpenoid alkaloids can provide valuable insights into its potential activity.

Comparative Cytotoxicity of Diterpenoid Alkaloids

The cytotoxic effects of diterpenoid alkaloids have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly depending on the specific alkaloid, the cancer cell line, and the experimental conditions. Below is a summary of reported IC50 values for several representative diterpenoid alkaloids, offering a glimpse into the structure-activity relationships within this class.

AlkaloidTypeCancer Cell LineIC50 (µM)Reference
AconitineC19-DiterpenoidKBv200 (Oral Squamous Cell Carcinoma)224.91 µg/mL[6]
8-O-Azeloyl-14-benzoylaconineC19-DiterpenoidHCT-15 (Colon Cancer)~10-20[6]
A549 (Lung Cancer)~10-20[6]
MCF-7 (Breast Cancer)~10-20[6]
Vakognavine-type alkaloid (unnamed)C20-DiterpenoidHT-29 (Colon Cancer)0.948 - 3.645[2]
SGC-7901 (Gastric Cancer)0.948 - 3.645[2]
HepG2 (Liver Cancer)0.948 - 3.645[2]
Aconitine Derivative (24o)C19-DiterpenoidMCF-7 (Breast Cancer)7.58[7]
MCF-7/ADR (Doxorubicin-resistant Breast Cancer)7.02[7]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols between studies.

The data suggests that structural modifications to the aconitine backbone can significantly impact cytotoxic activity. For instance, the presence of two ester groups, as in 8-O-Azeloyl-14-benzoylaconine, appears to contribute to its antiproliferative effects.[6] Furthermore, some derivatives exhibit potent activity against multidrug-resistant cancer cell lines, highlighting their potential to overcome common challenges in cancer chemotherapy.[7]

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in drug discovery and development. Standardized in vitro assays are employed to determine the concentration at which a substance exhibits toxic effects on cultured cells. The following are detailed methodologies for key experiments commonly cited in the study of diterpenoid alkaloid cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., diterpenoid alkaloids) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium (B1200493) Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.

Visualizing Cellular Fate: Signaling Pathways and Experimental Workflows

To better understand the mechanisms underlying diterpenoid alkaloid-induced cytotoxicity and the methods used to assess it, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_cytotoxicity_assay Cytotoxicity Assessment cluster_apoptosis_detection Apoptosis Detection cluster_data_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat with Diterpenoid Alkaloids incubation_24h->compound_treatment incubation_48h Incubate 48h compound_treatment->incubation_48h mt_assay MTT Assay incubation_48h->mt_assay Measure Viability ldh_assay LDH Assay incubation_48h->ldh_assay Measure Membrane Integrity annexin_v Annexin V/PI Staining incubation_48h->annexin_v Detect Apoptotic Cells caspase_assay Caspase Activity Assay incubation_48h->caspase_assay Measure Apoptotic Markers ic50 Calculate IC50 mt_assay->ic50 pathway_analysis Pathway Analysis annexin_v->pathway_analysis caspase_assay->pathway_analysis

Caption: A typical experimental workflow for evaluating the cytotoxicity of diterpenoid alkaloids.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade diterpenoid_alkaloid Diterpenoid Alkaloid bcl2_family Bcl-2 Family Modulation (Bax/Bcl-2 ratio) diterpenoid_alkaloid->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Independent Verification of 13-Dehydroxyindaconitine's Structure Remains Elusive in Publicly Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in the independent verification of the structure of 13-Dehydroxyindaconitine, a natural alkaloid isolated from plants of the Aconitum genus. While the compound is commercially available and its structure is widely reported in chemical databases, the foundational research paper detailing its initial isolation and structural elucidation, along with any subsequent independent studies confirming or revising the structure, could not be identified through extensive searches of scholarly databases.

This absence of primary and secondary research articles presents a challenge for the scientific community, particularly for researchers in natural product chemistry, pharmacology, and drug development who rely on rigorously verified chemical structures. The core requirements of scientific validity—reproducibility and independent verification—appear to be unmet in the publicly accessible domain for this compound.

The Proposed Structure

This compound is a diterpenoid alkaloid with the molecular formula C₃₄H₄₇NO₉. Its proposed structure is characterized by a complex, polycyclic core, typical of aconitine-type alkaloids. These compounds are known for their potent biological activities, which are intrinsically linked to their precise three-dimensional structures.

Without access to the original spectroscopic data (e.g., Nuclear Magnetic Resonance - NMR, Mass Spectrometry - MS) and potentially X-ray crystallographic analysis, a critical comparison and verification of the assigned structure against independently obtained data is not possible.

The Importance of Independent Verification

The independent verification of a natural product's structure is a cornerstone of chemical research. It involves the replication of the isolation and characterization of the compound by a different research group, or the total synthesis of the proposed structure and comparison of its spectroscopic data with that of the natural isolate. This process is crucial for:

  • Facilitating drug discovery and development: A precise understanding of a molecule's structure is fundamental to understanding its biological activity and for any efforts in medicinal chemistry to develop new therapeutic agents.

  • Guaranteeing the quality and consistency of chemical reagents: Researchers using commercially available this compound rely on the accuracy of its stated structure.

Hypothetical Workflow for Structural Verification

In the event that the original and independent verification studies were available, a comparison guide would be structured to present the data logically. The following diagram illustrates a hypothetical workflow for the independent verification process.

Caption: Hypothetical workflow for the independent verification of a natural product's structure.

Data Comparison: A Critical Step

A key component of the verification process is the direct comparison of quantitative data. In the case of this compound, this would involve compiling and comparing the ¹H and ¹³C NMR chemical shifts, mass spectrometry fragmentation patterns, and, if available, X-ray crystallographic parameters from both the original and the independent studies.

Table 1: Hypothetical Comparison of ¹³C NMR Data for this compound

Carbon No.Original Study δc (ppm)Independent Study δc (ppm)Δδ (ppm)
1Data Not AvailableData Not Available-
2Data Not AvailableData Not Available-
3Data Not AvailableData Not Available-
............
34Data Not AvailableData Not Available-

This table is a template illustrating how data would be presented. No actual data has been found in the literature.

Experimental Protocols: The Foundation of Reproducibility

To allow for true independent verification, detailed experimental protocols are essential. These would include:

  • Isolation and Purification: A step-by-step description of the extraction and chromatographic techniques used to isolate this compound from the plant source. This would include solvents, column materials, and elution gradients.

  • Spectroscopic Analysis: The specific instrumentation and parameters used for NMR spectroscopy (e.g., spectrometer frequency, solvent, temperature) and mass spectrometry (e.g., ionization method, analyzer type).

  • X-ray Crystallography: If applicable, the conditions for crystal growth and the parameters for data collection and structure refinement.

Conclusion

The case of this compound highlights a critical issue in the field of natural products chemistry: the accessibility of primary data for the independent verification of chemical structures. While the structure of this alkaloid is accepted in various databases and by commercial suppliers, the lack of publicly available, peer-reviewed original research and subsequent verification studies makes a truly independent assessment impossible at this time. Further research to either locate the original publication or to perform a de novo structural elucidation and verification is necessary to solidify the chemical identity of this compound.

Assessing the Purity of Commercial 13-Dehydroxyindaconitine Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine, a diterpenoid alkaloid isolated from plants of the Aconitum genus, is a compound of increasing interest in pharmacological research due to its potential antioxidant, anti-inflammatory, and anticancer activities.[1] As with any scientific investigation, the reliability of experimental results hinges on the quality and purity of the starting materials. This guide provides a comparative assessment of commercial this compound standards, offering insights into purity assessment methodologies and potential impurities. The information presented herein is intended to assist researchers in selecting the most suitable standards for their studies.

Comparison of Commercial this compound Standards

The purity of commercial chemical standards is a critical parameter for accurate and reproducible research. While obtaining certificates of analysis with specific batch data from multiple suppliers for a direct head-to-head comparison can be challenging, a general survey of commercially available this compound standards indicates a commitment to high purity across the industry.

Table 1: Comparison of Stated Purity for Commercial this compound Standards

SupplierStated PurityAnalytical Method Cited
Supplier A≥98%HPLC
Supplier B≥98%HPLC, NMR
Supplier C>99%HPLC-MS, NMR

Note: This table is a generalized representation based on available product information. Researchers should always request a lot-specific Certificate of Analysis for detailed purity information.

Commercial preparations of this compound typically achieve a purity of ≥98%.[1] The most commonly cited analytical method for purity determination is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.

Potential Impurities

The primary impurities in commercially available this compound are likely to be other structurally related diterpenoid alkaloids that are co-extracted from the Aconitum plant source.[2][3][4] The complexity of the alkaloid profile in these plants means that trace amounts of other aconitine-type alkaloids may persist even after rigorous purification. These can include compounds with minor structural variations, such as different ester substitutions or hydroxylations.

Common types of diterpenoid alkaloids found in Aconitum species include:

  • Aconitine-type alkaloids: Characterized by a specific carbon skeleton.

  • 7,17-seco-aconitine-type alkaloids: Differing in the core ring structure.[2]

  • Napelline-type and Veatchine-type alkaloids: Representing other structural classes of diterpenoid alkaloids.[2]

The presence of these impurities, even in small amounts, can potentially influence biological assay results. Therefore, the use of well-characterized standards with a detailed impurity profile is paramount.

Experimental Protocols for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound standards. A typical experimental protocol is outlined below.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed to separate this compound from potential impurities and quantify its purity based on the peak area.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the commercial standard to be tested at the same concentration as the reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point could be a gradient from 30% to 90% acetonitrile over 30 minutes. The mobile phase may be acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Detection Wavelength: UV detection is typically performed in the range of 210-240 nm.

    • Injection Volume: 10-20 µL

  • Analysis: Inject the reference standard and the sample solution into the HPLC system.

  • Data Processing:

    • Identify the peak corresponding to this compound in the chromatogram based on the retention time of the reference standard.

    • Calculate the purity of the sample by the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Mandatory Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the assessment of a commercial this compound standard.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Reporting start Receive Commercial This compound Standard prep_sample Prepare Commercial Standard Sample start->prep_sample prep_standard Prepare Reference Standard (Known Purity) hplc HPLC Analysis prep_standard->hplc prep_sample->hplc nmr NMR Analysis (Structural Confirmation) prep_sample->nmr data_analysis Chromatographic Data Processing (Purity Calculation) hplc->data_analysis spec_analysis Spectral Interpretation nmr->spec_analysis report Generate Certificate of Analysis data_analysis->report spec_analysis->report

Caption: Workflow for Purity Assessment of this compound.

Potential Signaling Pathways of this compound

Based on its reported biological activities, this compound is likely to interact with key cellular signaling pathways involved in inflammation and apoptosis.

1. Anti-Inflammatory Signaling Pathway (NF-κB)

This compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses.

G cluster_0 Upstream Signaling cluster_1 Cytoplasmic Cascade cluster_2 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB->NFkB Degradation of IκBα Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Dehydroxy This compound Dehydroxy->IKK Inhibition

Caption: Putative Inhibition of the NF-κB Signaling Pathway.

2. Apoptosis Induction (Mitochondrial Pathway)

The pro-apoptotic effects of this compound may be mediated through the intrinsic mitochondrial pathway, leading to the activation of caspases, the executioners of apoptosis.

G cluster_0 Mitochondrial Events cluster_1 Cytoplasmic Cascade Mito Mitochondrion CytoC Cytochrome c Mito->CytoC Release Bax Bax Bax->Mito Bcl2 Bcl-2 Bcl2->Mito Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Dehydroxy This compound Dehydroxy->Bax Activation Dehydroxy->Bcl2 Inhibition

Caption: Induction of Apoptosis via the Mitochondrial Pathway.

Conclusion

The purity of this compound standards is a critical factor for the validity of research findings. While commercial suppliers generally provide high-purity products (≥98%), it is incumbent upon the researcher to verify the purity and impurity profile of each batch through appropriate analytical methods, such as HPLC. Understanding the potential impurities and the biological pathways affected by this compound will further enhance the design and interpretation of experiments. Researchers are strongly encouraged to request lot-specific certificates of analysis and, when necessary, perform their own purity verification to ensure the highest quality data.

References

A Comparative Guide to the Inter-laboratory Quantification of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine (B15144368) is a diterpenoid alkaloid found in plants of the Aconitum species. Like other related alkaloids, it possesses significant biological activity and requires accurate and precise quantification for research, drug development, and safety assessment. This guide provides a comparative overview of common analytical methods for the quantification of this compound, presented in the context of a hypothetical inter-laboratory study. The objective of such a study is to assess the reproducibility and reliability of different analytical techniques across various laboratories, ensuring consistent and comparable results.

While a formal inter-laboratory comparison study for this compound has not been publicly documented, this guide serves as a practical framework. It outlines standardized experimental protocols and presents a hypothetical dataset to illustrate the expected performance of prevalent analytical methods: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Hypothetical Inter-Laboratory Study Design

The study involves distributing a homogenized and stabilized herbal matrix sample containing a known concentration of this compound to four independent laboratories. Each laboratory is tasked with quantifying the analyte using their in-house HPLC-DAD and UHPLC-MS/MS systems, following the standardized protocols outlined in this guide. The goal is to evaluate the accuracy, precision, and overall performance of each method across different analytical environments.

Inter-laboratory_Comparison_Workflow cluster_prep Sample Preparation Phase cluster_analysis Analytical Phase cluster_data Data Analysis & Reporting Phase A Homogenized Herbal Matrix (with known this compound conc.) B Sample Distribution to Participating Laboratories A->B C Lab 1: HPLC-DAD & UHPLC-MS/MS Analysis B->C D Lab 2: HPLC-DAD & UHPLC-MS/MS Analysis B->D E Lab 3: HPLC-DAD & UHPLC-MS/MS Analysis B->E F Lab 4: HPLC-DAD & UHPLC-MS/MS Analysis B->F G Data Submission to Coordinating Body C->G D->G E->G F->G H Statistical Analysis (Accuracy, Precision, Reproducibility) G->H I Generation of Comparison Report H->I

Caption: Workflow of the hypothetical inter-laboratory comparison study.

Experimental Protocols

Detailed methodologies for sample preparation and the two analytical techniques are provided below. These protocols are based on established methods for the analysis of Aconitum alkaloids.

Sample Preparation: Solid-Liquid Extraction

This protocol is designed for the extraction of this compound from a dried herbal matrix.

  • Weighing: Accurately weigh 1.0 g of the powdered herbal matrix into a 50 mL conical tube.

  • Extraction Solvent: Add 20 mL of an extraction solvent consisting of 75% methanol (B129727) and 25% 0.1 M hydrochloric acid.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 45 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.

Method A: HPLC-DAD Quantification
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-10 min: 15-30% B

      • 10-25 min: 30-60% B

      • 25-30 min: 60-15% B (return to initial conditions)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 235 nm.

  • Quantification: Generate a calibration curve using certified reference standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The concentration in the samples is determined by interpolating the peak area from this curve.

Method B: UHPLC-MS/MS Quantification
  • Instrumentation: An ultra-high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-2 min: 10-40% B

      • 2-5 min: 40-85% B

      • 5-6 min: 85-10% B (return to initial conditions)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      • Quantifier: To be determined based on the infusion of a pure standard (e.g., m/z 614.4 -> 582.4).

      • Qualifier: To be determined based on the infusion of a pure standard (e.g., m/z 614.4 -> 522.3).

    • Source Parameters: Optimized for maximum signal intensity of this compound.

  • Quantification: Prepare a calibration curve using certified reference standards over a lower concentration range suitable for MS detection (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh 1.0g Herbal Matrix B Add Extraction Solvent A->B C Ultrasonic Extraction (45 min) B->C D Centrifuge (4000 rpm, 15 min) C->D E Filter Supernatant (0.22 µm) D->E F HPLC-DAD Analysis E->F G UHPLC-MS/MS Analysis E->G H Peak Integration & Calibration F->H G->H I Concentration Calculation H->I

Caption: Analytical workflow for this compound quantification.

Comparative Quantitative Data

The following tables summarize the hypothetical quantitative results from the four participating laboratories. The true concentration of this compound in the distributed sample is 28.0 µg/g .

Table 1: HPLC-DAD Quantification Results for this compound (µg/g)

LaboratoryMean Concentration (n=3)Standard Deviation (SD)Coefficient of Variation (%CV)Accuracy (% Recovery)
Lab 126.81.55.695.7
Lab 229.11.86.2103.9
Lab 325.91.35.092.5
Lab 427.51.65.898.2
Overall 27.3 1.3 4.8 97.6

Table 2: UHPLC-MS/MS Quantification Results for this compound (µg/g)

LaboratoryMean Concentration (n=3)Standard Deviation (SD)Coefficient of Variation (%CV)Accuracy (% Recovery)
Lab 128.20.72.5100.7
Lab 227.80.62.299.3
Lab 328.50.82.8101.8
Lab 427.90.51.899.6
Overall 28.1 0.3 1.1 100.4

Discussion of Results

Based on the hypothetical data, both HPLC-DAD and UHPLC-MS/MS are capable of quantifying this compound. However, the UHPLC-MS/MS method demonstrates superior performance in several key areas:

  • Precision: The overall coefficient of variation for the UHPLC-MS/MS method (1.1%) is significantly lower than that of the HPLC-DAD method (4.8%), indicating higher precision and less variability between laboratories.

  • Accuracy: The overall accuracy of the UHPLC-MS/MS method (100.4% recovery) is closer to the true value compared to the HPLC-DAD method (97.6% recovery).

  • Sensitivity and Specificity: While not explicitly quantified in this data, UHPLC-MS/MS is inherently more sensitive and specific than HPLC-DAD. The use of MRM transitions minimizes interference from co-eluting matrix components, which can be a challenge in complex herbal extracts when using UV-based detection.

Conclusion

For the quantification of this compound, UHPLC-MS/MS emerges as the more robust and reliable method, offering higher precision, accuracy, and specificity. While HPLC-DAD provides acceptable results and can be a suitable alternative when mass spectrometry is unavailable, it is more susceptible to matrix effects and inter-laboratory variability. The choice of method should be guided by the specific requirements of the study, including the need for high sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides a foundational framework for establishing a standardized, validated approach to the quantification of this and other related alkaloids.

Safety Operating Guide

Personal protective equipment for handling 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 13-Dehydroxyindaconitine. Given the high toxicity associated with related Aconitum alkaloids, stringent adherence to these protocols is imperative to ensure personnel safety and mitigate environmental contamination.

Hazard Assessment and Toxidicology Summary

This compound is a naturally occurring diterpenoid alkaloid. While specific toxicity data for this compound is limited, it is structurally related to highly toxic alkaloids such as Aconitine (B1665448). Aconitum alkaloids are known cardiotoxins and neurotoxins.[1] Exposure can occur through inhalation, ingestion, or skin contact, with symptoms appearing rapidly.

Analog Compound Toxicity Data: Aconitine

Due to the lack of specific data for this compound, the following data for Aconitine should be considered to underscore the potential hazards.

MetricValueSpeciesRouteReference
LD501.8 mg/kgMouseOral[2][3]
LD500.100 mg/kgMouseIntravenous[4]
LD500.270 mg/kgMouseIntraperitoneal[4]
LD500.270 mg/kgMouseSubcutaneous[4]
LD500.064 mg/kgRatIntravenous[4]
Minimum Lethal Dose1-2 mgHumanOral (estimated)[3]
Poisoning Dose0.2 mg (200 µg)HumanOral[5]
Lethal Dose2.0 mg (2,000 µg)HumanOral[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Body AreaRequired PPEStandard/SpecificationRationale
Respiratory Full-face respirator with P100 (or equivalent) particulate filterNIOSH approvedPrevents inhalation of airborne particles.
Hands Chemical-resistant gloves (e.g., Nitrile)ASTM F1671Prevents dermal absorption. Double-gloving is recommended.
Eyes Chemical splash goggles and a face shieldANSI Z87.1Provides primary and secondary protection from splashes and airborne particles.
Body Disposable, solid-front protective lab coat or coveralls---Protects skin and personal clothing from contamination.
Feet Closed-toe shoes and disposable shoe covers---Prevents contamination of footwear and subsequent spread.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Designated Area Designated Area Verify PPE Verify PPE Designated Area->Verify PPE Assemble Equipment Assemble Equipment Verify PPE->Assemble Equipment Weighing Weighing Assemble Equipment->Weighing Solubilization Solubilization Weighing->Solubilization Experimental Use Experimental Use Solubilization->Experimental Use Decontamination Decontamination Experimental Use->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Doff PPE Doff PPE Waste Segregation->Doff PPE

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

    • Verify PPE: Before entering the designated area, ensure all required PPE is donned correctly.

    • Assemble Equipment: Gather all necessary equipment (e.g., analytical balance, spatulas, vials, solvents) and place them within the fume hood.

  • Handling:

    • Weighing: If working with the solid form, carefully weigh the required amount on an analytical balance inside the fume hood. Use gentle movements to avoid creating airborne dust.

    • Solubilization: If preparing a solution, add the solvent to the solid in a closed container and mix gently.

    • Experimental Use: Conduct all experimental procedures within the fume hood.

  • Post-Handling:

    • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound. A solution of soap and water followed by a 70% ethanol (B145695) wipe-down is a general recommendation; however, for highly potent compounds, a validated decontamination procedure is ideal.

    • Waste Segregation: All contaminated materials (e.g., gloves, wipes, pipette tips, vials) must be segregated into a clearly labeled hazardous waste container.

    • Doff PPE: Remove PPE in the designated doffing area, ensuring no contact with contaminated outer surfaces. Dispose of all disposable PPE as hazardous waste. Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: All solid waste, including contaminated PPE, weighing papers, and empty vials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous waste.

Disposal Method:

  • All waste contaminated with this compound is considered hazardous pharmaceutical waste.[6][7][8][9]

  • The primary and recommended method for disposal is incineration at a licensed hazardous waste facility.[10] This ensures the complete destruction of the highly potent compound.

  • Do not dispose of this compound down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers. Always follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures

Spill:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Secure: Restrict access to the spill area.

  • Cleanup: Only personnel trained in hazardous spill cleanup should perform this task, wearing appropriate PPE. Use a chemical spill kit with absorbent materials to contain and clean up the spill. All cleanup materials must be disposed of as hazardous waste.

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.